tert-butyl 1H-indol-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1H-indol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-14-10-7-5-4-6-9(10)11/h4-8,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUEEQYEIDYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264910 | |
| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-71-8 | |
| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-1H-indol-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001264910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1H-indol-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of tert-Butyl 1H-Indol-3-ylcarbamate from Indole
Abstract
This technical guide provides a detailed, in-depth exploration of a robust and reliable synthetic pathway to produce tert-butyl 1H-indol-3-ylcarbamate, a valuable building block in medicinal chemistry and drug development. The 3-aminoindole scaffold is a privileged structure found in numerous pharmacologically active compounds, but its direct synthesis and handling are complicated by the inherent instability of the 3-aminoindole intermediate.[1][2] This document outlines a validated three-step synthetic strategy starting from the readily available precursor, indole. The sequence involves an initial regioselective nitration at the C3 position, followed by the reduction of the nitro group to form the critical amine intermediate, and culminating in the immediate in situ protection of the amine with a tert-butoxycarbonyl (Boc) group. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to accessing this important synthetic intermediate.
Introduction: The Significance of the 3-Aminoindole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products and pharmaceuticals.[3] Among its derivatives, the 3-aminoindole motif is of particular importance, serving as a key pharmacophore in compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] The synthesis of this compound provides a stable, protected version of the 3-aminoindole core, making it an ideal starting material for further molecular elaboration in drug discovery programs.
However, the direct functionalization of indole to produce 3-aminoindole is challenging. The unprotected 3-aminoindole molecule is notoriously unstable, being highly susceptible to air and light, which can lead to rapid oxidative dimerization and decomposition.[1] This instability makes its isolation and purification difficult, often necessitating its immediate use in subsequent reactions. The synthetic strategy detailed herein circumvents this challenge by generating the 3-aminoindole intermediate and protecting it in situ, thus ensuring stability and facilitating its use in further synthetic applications.
Strategic Overview of the Synthetic Pathway
The conversion of indole to this compound is most effectively achieved through a three-step sequence. This strategy is designed to control regioselectivity and manage the instability of the key intermediate.
-
Step 1: Electrophilic Nitration. The electron-rich C3 position of the indole ring is selectively functionalized via an electrophilic substitution reaction to yield 3-nitroindole.
-
Step 2: Reduction of the Nitro Group. The nitro group of 3-nitroindole is reduced to a primary amine, forming the unstable 3-aminoindole.
-
Step 3: In Situ Boc Protection. The freshly generated 3-aminoindole is immediately reacted with di-tert-butyl dicarbonate (Boc₂O) to form the stable, final product, this compound.
The overall transformation is depicted in the workflow below.
Caption: Experimental workflow for the non-acidic nitration of indole.
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Indole | 117.15 | 10.0 | 1.17 g |
| Tetramethylammonium nitrate | 136.15 | 11.0 | 1.50 g |
| Trifluoroacetic anhydride | 210.03 | 11.0 | 1.60 mL (2.31 g) |
| Acetonitrile (CH₃CN) | - | - | 20 mL |
| Saturated Na₂CO₃ solution | - | - | As needed |
| Ethyl Acetate | - | - | For extraction |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying |
Step-by-Step Procedure
-
To a dry round-bottom flask, add indole (1.17 g, 10.0 mmol) and tetramethylammonium nitrate (1.50 g, 11.0 mmol).
-
Add acetonitrile (10 mL) to dissolve the solids.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate vial, prepare a solution of trifluoroacetic anhydride (1.60 mL, 11.0 mmol) in acetonitrile (10 mL).
-
Add the trifluoroacetic anhydride solution dropwise to the cooled indole mixture over 15 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium carbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-nitroindole as a yellow solid.
Part 2: Reduction of 3-Nitroindole to 3-Aminoindole
Principles of Reduction and Method Selection
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For 3-nitroindole, several methods are effective, each with distinct advantages and disadvantages. [1]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer hydrogenation). This method is often very clean and high-yielding but requires specialized equipment for handling hydrogen gas.
-
Stannous Chloride (SnCl₂): A classic and reliable method using SnCl₂ dihydrate in an acidic medium (HCl) and a solvent like ethanol. It is cost-effective but can result in tin-based impurities that require careful removal during work-up. [1]* Sodium Dithionite (Na₂S₂O₄): An inexpensive and effective reducing agent that works well in a basic aqueous/alcoholic medium. It is a good alternative to heavy metal reductants and is often preferred for its operational simplicity. [1] Given its efficacy, low cost, and avoidance of heavy metals, the sodium dithionite method is presented here as a robust choice. [1]
Critical Consideration: The Instability of 3-Aminoindole
It is imperative to reiterate that 3-aminoindole is an unstable compound. [1][2]It should not be stored for extended periods. The optimal strategy is to proceed immediately to the next step (Boc protection) after the work-up, often using the crude product directly. Purification by column chromatography can be challenging due to on-column decomposition. [1]
Detailed Experimental Protocol: Reduction with Sodium Dithionite
This protocol is based on established procedures for the reduction of aromatic nitro compounds. [1] Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Nitroindole | 162.15 | 6.17 | 1.0 g |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 17.2 | 3.0 g |
| Ethanol (EtOH) | - | - | 35 mL |
| 1 M Sodium Hydroxide (NaOH) | - | - | 10 mL |
| 0.5 M Sodium Hydroxide (NaOH) | - | - | 15 mL |
| Diethyl Ether or Ethyl Acetate | - | - | For extraction |
Step-by-Step Procedure
-
In a round-bottom flask, dissolve 3-nitroindole (1.0 g, 6.17 mmol) in a mixture of ethanol (35 mL) and 1 M NaOH solution (10 mL).
-
In a separate beaker, prepare a solution of sodium dithionite (3.0 g, 17.2 mmol) in 0.5 M NaOH solution (15 mL).
-
Heat the 3-nitroindole solution to 50 °C with stirring.
-
Add the freshly prepared sodium dithionite solution dropwise to the heated 3-nitroindole solution. The yellow color of the starting material should fade.
-
Stir the reaction mixture at 50 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-aminoindole.
-
Crucially, proceed immediately to the next step without further purification.
Part 3: In Situ Boc Protection of 3-Aminoindole
Mechanism of Amine Protection
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and its stability to most nucleophiles and bases. [4]The protection reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is typically used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts. [5][6]
Detailed Experimental Protocol: Boc Protection
This protocol is a standard procedure for the N-Boc protection of amines. [4][5] Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Crude 3-Aminoindole | 132.16 | ~6.17 (from previous step) | ~0.82 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.40 (1.2 equiv) | 1.62 g |
| Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | - | 30 mL |
| Triethylamine (Et₃N) or DMAP | 101.19 | 7.40 (1.2 equiv) | 1.03 mL |
| Saturated NH₄Cl solution | - | - | For work-up |
Step-by-Step Procedure
-
Dissolve the crude 3-aminoindole from the previous step in THF or DCM (30 mL) in a round-bottom flask.
-
Add triethylamine (1.03 mL, 7.40 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (1.62 g, 7.40 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography on silica gel to yield this compound as a solid.
Conclusion
The synthesis of this compound from indole is reliably achieved through a well-defined, three-step process of nitration, reduction, and Boc protection. The key to a successful synthesis lies in the careful selection of reagents to manage the sensitivity of the indole ring and the strategic in situ protection of the unstable 3-aminoindole intermediate. The protocols detailed in this guide are robust, scalable, and utilize both modern and established chemical principles to provide a clear pathway for researchers to access this valuable building block for pharmaceutical research and development.
References
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Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. National Center for Biotechnology Information (PMC). [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
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Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]
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Electrophilic substitution at the indole. Química Orgánica. [Link]
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A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]
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Synthesis and Chemistry of Indole. SlideShare. [Link]
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Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]
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tert-Butyl ((1H-indol-3-yl)methyl)carbamate. PubChem. [Link]
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An In-depth Technical Guide to tert-Butyl 1H-indol-3-ylcarbamate: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protecting 3-Aminoindole
The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, integral to a multitude of natural products and pharmacologically active compounds.[1] These derivatives have shown a wide array of biological activities, making them attractive candidates for drug discovery in oncology, inflammation, and neurodegenerative diseases.[1] However, the unprotected 3-aminoindole core is notoriously unstable due to the electron-rich nature of the indole ring, which renders it susceptible to oxidative degradation.[1] This inherent instability presents a significant challenge in its synthesis, storage, and manipulation.
To circumvent this, the amino group is often protected with a suitable functional group. The tert-butoxycarbonyl (Boc) group is a frequent choice for this role. This guide provides a comprehensive technical overview of tert-butyl 1H-indol-3-ylcarbamate, the Boc-protected form of 3-aminoindole. We will delve into its chemical properties, stability profile, and the underlying principles that govern its reactivity, providing a foundational understanding for its application in synthetic chemistry and drug development.
Core Chemical Properties
While specific experimental data for this compound is not widely published, its chemical and physical properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Predicted Value/Description |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | Expected to be an off-white to light-colored solid. |
| Melting Point | Estimated to be in the range of 100-120 °C, similar to related Boc-protected aromatic amines. |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, methanol, and dimethyl sulfoxide (DMSO).[2] It is predicted to be insoluble in water.[3] |
| CAS Number | Not definitively assigned in major chemical databases. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for both the indole ring and the Boc group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | ~8.0-8.5 | br s | The chemical shift can be variable and may broaden with solvent exchange. |
| Aromatic C-H (Indole) | ~7.0-7.8 | m | A complex multiplet arising from the four protons on the benzene portion of the indole ring. |
| Indole C2-H | ~7.0-7.2 | d or s | The chemical shift and multiplicity will depend on the substitution pattern. |
| Carbamate N-H | ~6.5-7.0 | br s | The chemical shift can be variable. |
| tert-Butyl (CH₃)₃ | ~1.5 | s | A characteristic sharp singlet integrating to 9 protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the indole core and the Boc protecting group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~153-156 |
| Aromatic C (Indole) | ~110-140 |
| Quaternary C (Boc) | ~80 |
| Methyl C (Boc) | ~28 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Indole & Carbamate) | 3200-3400 |
| C=O Stretch (Carbamate) | 1680-1720 |
| C-N Stretch | 1200-1300 |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 |
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 233.29. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene.
Synthesis and Purification
The synthesis of this compound involves the protection of the amino group of 3-aminoindole with di-tert-butyl dicarbonate (Boc₂O). Due to the instability of free 3-aminoindole, the reaction is often carried out starting from its more stable hydrochloride salt.
Experimental Protocol: Boc Protection of 3-Aminoindole Hydrochloride
This protocol is a representative procedure based on standard Boc protection methodologies for aromatic amines.
Materials:
-
3-Aminoindole hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
To a stirred suspension of 3-aminoindole hydrochloride in the chosen anhydrous solvent, add the base (typically 2-3 equivalents) at 0 °C.
-
Allow the mixture to stir for 15-30 minutes to ensure the formation of the free amine.
-
Add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Chemical Stability and Handling
The stability of this compound is primarily dictated by the lability of the Boc protecting group and the inherent reactivity of the indole ring.
Stability to pH
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[4] Treatment with strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will readily deprotect the amine.[5] Even milder acidic conditions, if prolonged, can lead to deprotection.[5]
-
Basic Conditions: The Boc group is generally stable to basic conditions, including hydrolysis with aqueous sodium hydroxide.[6] This orthogonality to base-labile protecting groups is a key feature of Boc chemistry. However, prolonged exposure to strong bases at elevated temperatures may lead to degradation.[4]
Thermal Stability
While generally stable at room temperature, prolonged heating, especially in the presence of trace acids or bases, can promote decomposition. It is advisable to store the compound in a cool, dry, and dark place.
Oxidative Stability
The Boc group significantly reduces the electron-donating ability of the amino group, thereby increasing the oxidative stability of the indole ring compared to the unprotected 3-aminoindole. However, strong oxidizing agents should still be avoided.
Handling and Storage
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[7]
-
Store at 2-8 °C for long-term stability.[7]
-
Avoid contact with strong acids and oxidizing agents.[3]
-
Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[7]
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the interplay between the protected amino group and the indole nucleus.
Deprotection
The removal of the Boc group to liberate the free 3-aminoindole is a key reaction.
Standard Deprotection Protocol:
-
Dissolve the Boc-protected indole in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.[4]
Reactions at the Indole Nitrogen
The indole N-H is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the N1 position.
Electrophilic Aromatic Substitution
While the carbamate group is electron-withdrawing, the indole ring remains relatively electron-rich and can undergo electrophilic substitution, although it will be less reactive than unsubstituted indole.
Conclusion
This compound serves as a crucial, stabilized intermediate for the versatile 3-aminoindole pharmacophore. Its predictable stability—robust under basic conditions and readily cleaved by acids—makes it an ideal building block in multi-step synthetic campaigns. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
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(R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. ChemBK. Published April 9, 2024. [Link]
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tert-Butyl 2-amino-2-(1H-indol-3-yl)ethylcarbamate. PubChem. Accessed January 1, 2026. [Link]
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Supporting Information. Royal Society of Chemistry. Accessed January 1, 2026. [Link]
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Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). ResearchGate. Accessed January 1, 2026. [Link]
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Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Accessed January 1, 2026. [Link]
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¹H of Tert-butyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate (S1). Royal Society of Chemistry. Accessed January 1, 2026. [Link]
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Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Published July 6, 2012. [Link]
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Why is boc stable to hydrolysis under basic conditions? Reddit. Published November 13, 2024. [Link]
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tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. PubChem. Accessed January 1, 2026. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Published February 27, 2024. [Link]
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Accessed January 1, 2026. [Link]
-
(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Published August 6, 2025. [Link]
Sources
Spectroscopic Signature of a Key Synthetic Intermediate: A Technical Guide to tert-butyl 1H-indol-3-ylcarbamate
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 1H-indol-3-ylcarbamate, a crucial intermediate in the synthesis of various biologically active indole alkaloids and pharmaceuticals. The structural elucidation of this compound is paramount for ensuring the integrity of synthetic pathways and the purity of downstream products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
While a complete, publicly available experimental dataset for this specific molecule is not readily found in a single source, this guide synthesizes expected spectral data based on established principles and analysis of closely related, well-characterized analogs. This approach provides a robust framework for the spectroscopic identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound comprises an indole nucleus linked at the 3-position to a carbamate functional group, which is further substituted with a tert-butyl group. This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
The following sections will detail the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass spectra. The interpretation of these spectra is fundamental to confirming the successful synthesis of the target molecule and identifying any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the indole ring, the N-H protons of the carbamate and indole, and the highly shielded protons of the tert-butyl group.
Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.65 | d | 1H | Ar-H (H-4) |
| ~7.35 | d | 1H | Ar-H (H-7) |
| ~7.20 | t | 1H | Ar-H (H-6) |
| ~7.10 | t | 1H | Ar-H (H-5) |
| ~7.05 | s | 1H | Ar-H (H-2) |
| ~6.50 | br s | 1H | Carbamate N-H |
| ~1.50 | s | 9H | tert-butyl |
Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. A 400 MHz spectrometer provides a good balance between resolution and cost for routine analysis. The broad singlets for the N-H protons are due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The symmetry of the tert-butyl group results in a single signal for its three methyl carbons.
Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C=O (carbamate) |
| ~136.0 | C-7a |
| ~126.0 | C-3a |
| ~122.5 | C-2 |
| ~122.0 | C-6 |
| ~120.0 | C-4 |
| ~119.0 | C-5 |
| ~111.5 | C-7 |
| ~110.0 | C-3 |
| ~80.0 | C(CH₃)₃ |
| ~28.5 | C(CH₃)₃ |
Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. The presence of the carbamate carbonyl signal at a characteristic downfield shift, along with the distinct signals for the indole carbons and the two signals for the tert-butyl group, provides a high degree of confidence in the structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of the N-H, C=O, and C-N bonds of the carbamate and indole moieties.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | Indole N-H stretch |
| ~3320 | Medium | Carbamate N-H stretch |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carbamate) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250, ~1160 | Strong | C-O stretch (carbamate) |
| ~740 | Strong | C-H bend (ortho-disubstituted) |
Authoritative Grounding: The characteristic absorption of the carbamate C=O group is typically observed in the range of 1730-1690 cm⁻¹. The presence of both a sharp indole N-H stretch and a slightly broader carbamate N-H stretch is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 232 | Moderate | [M]⁺ (Molecular Ion) |
| 176 | High | [M - C₄H₈]⁺ |
| 131 | High | [Indole-3-NH₂]⁺ |
| 130 | Very High | [Indole-3-N]⁺ (base peak) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Visualization of Fragmentation: The fragmentation pattern can be visualized to understand the stability of different fragments.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Caption: General Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and robust method for its structural confirmation. The expected spectral data presented in this guide, derived from fundamental principles and comparison with analogous structures, offers a reliable reference for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and purity assessment.
References
-
At the time of writing, a comprehensive, publicly available, single source containing all experimental spectra for this compound was not identified. The predicted data and interpretations are based on established principles of organic spectroscopy and data from analogous compounds.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
The NIST Chemistry WebBook: [Link]
-
The Spectral Database for Organic Compounds (SDBS): [Link]
An In-depth Technical Guide to tert-butyl N-(1H-indol-3-yl)carbamate (CAS 1199215-71-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(1H-indol-3-yl)carbamate (CAS 1199215-71-8), a key synthetic intermediate in the field of medicinal chemistry. The document elucidates the compound's core characteristics, presents a detailed plausible synthetic route, and outlines robust analytical methodologies for its characterization. Furthermore, it contextualizes the significance of this molecule as a precursor to the biologically significant 3-aminoindole scaffold, a core component in various therapeutic agents. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of indole-based compounds in drug discovery and development.
Introduction: The Strategic Importance of a Versatile Intermediate
Tert-butyl N-(1H-indol-3-yl)carbamate, also known as 3-(Boc-amino)indole, is a pivotal building block in organic synthesis. Its structure incorporates the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals, and a Boc-protected amine at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of stability under a range of reaction conditions while allowing for facile deprotection under mild acidic conditions. This feature makes it an ideal precursor for the synthesis of 3-aminoindoles, a class of compounds that has garnered significant attention for its potential in developing novel therapeutics, including anticancer and antidiabetic agents.
Physicochemical Properties and Core Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key data for tert-butyl N-(1H-indol-3-yl)carbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1199215-71-8 | [1][2][3] |
| Chemical Name | tert-butyl N-(1H-indol-3-yl)carbamate | [1][3] |
| Synonyms | 3-(Boc-amino)indole | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 232.28 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Purity (typical) | ≥95% (by HPLC) | [4] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Curtius Rearrangement
A common and effective method for the synthesis of carbamates from carboxylic acids is the Curtius rearrangement. In this proposed pathway, indole-3-carboxylic acid would be the starting material.
Caption: Proposed synthesis of tert-butyl N-(1H-indol-3-yl)carbamate via Curtius rearrangement.
Detailed Experimental Protocol (Representative)
Materials and Reagents:
-
Indole-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
tert-Butanol (t-BuOH)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of indole-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Heat the reaction mixture to 80-90 °C. The progress of the Curtius rearrangement to the isocyanate can be monitored by the evolution of nitrogen gas.
-
After the rearrangement is complete (typically 1-2 hours), add tert-butanol (1.5 eq) to the reaction mixture.
-
Continue to stir the reaction at the elevated temperature for an additional 2-3 hours to ensure complete trapping of the isocyanate.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired tert-butyl N-(1H-indol-3-yl)carbamate.
Comprehensive Characterization and Analytical Workflows
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Data (Predicted and Representative)
¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is a critical tool for structural elucidation. Based on the structure of tert-butyl N-(1H-indol-3-yl)carbamate and data from similar compounds, the following proton signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.65 | d | 1H | Ar-H |
| ~7.40 | d | 1H | Ar-H |
| ~7.20 | m | 2H | Ar-H |
| ~7.10 | s | 1H | Indole C2-H |
| ~6.50 | br s | 1H | Carbamate N-H |
| ~1.50 | s | 9H | tert-butyl |
¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C=O (carbamate) |
| ~136.0 | Ar-C |
| ~126.0 | Ar-C |
| ~122.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~119.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~110.0 | Indole C3 |
| ~103.0 | Indole C2 |
| ~80.0 | C(CH₃)₃ |
| ~28.5 | C(CH₃)₃ |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, sharp | N-H stretch (indole) |
| ~3300 | Medium, broad | N-H stretch (carbamate) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1250 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
-
Expected [M+H]⁺: 233.1285
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is recommended for tert-butyl N-(1H-indol-3-yl)carbamate.
Caption: Deprotection of tert-butyl N-(1H-indol-3-yl)carbamate to yield 3-aminoindole.
Deprotection Protocol:
-
Dissolve tert-butyl N-(1H-indol-3-yl)carbamate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting 3-aminoindole salt can be used directly or neutralized with a base for further reactions.
Biological Significance of the 3-Aminoindole Scaffold
The resulting 3-aminoindole can be further functionalized at the amino group to generate a diverse library of compounds for screening in various biological assays. The 3-aminoindole scaffold has been identified in compounds with a range of therapeutic activities, including:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, and derivatives of 3-aminoindole have been explored for their potential to inhibit cancer cell growth.
-
Antidiabetic Compounds: Certain 3-aminoindole derivatives have been investigated as potential agents for the management of type II diabetes.
The availability of a stable, protected precursor like tert-butyl N-(1H-indol-3-yl)carbamate is therefore highly valuable for the systematic exploration of the therapeutic potential of this important class of compounds.
Safety and Handling
As with all laboratory chemicals, tert-butyl N-(1H-indol-3-yl)carbamate should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Tert-butyl N-(1H-indol-3-yl)carbamate (CAS 1199215-71-8) is a strategically important synthetic intermediate that provides a convenient and stable entry point to the versatile 3-aminoindole scaffold. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. For researchers in medicinal chemistry and drug discovery, a thorough understanding of this compound's chemistry and applications is crucial for the development of novel indole-based therapeutics.
References
-
American Elements. 3-(Boc-amino)indole | CAS 1199215-71-8. [Link]
-
PubChem. tert-Butyl ((1H-indol-3-yl)methyl)carbamate. [Link]
- Lebel, H., & Leogane, O. (2005). Highly efficient Curtius rearrangement and carbamate formation. Organic Letters, 7(19), 4107-4110.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102226079, tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. Retrieved November 25, 2024 from [Link].
- Google Patents. (2011).
Sources
An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 1H-indol-3-ylcarbamate
Abstract: This technical guide provides a comprehensive overview of the physical and thermal properties of tert-butyl 1H-indol-3-ylcarbamate, a key intermediate in synthetic organic chemistry and drug discovery. The document details its expected physical appearance and discusses the theoretical and practical aspects of its melting point. A standardized protocol for melting point determination is provided, emphasizing the importance of this parameter for identity and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.
Introduction and Molecular Structure
This compound is a carbamate-protected form of 3-aminoindole. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function of the indole moiety is a common strategy in multi-step organic synthesis. This protection renders the amine nucleophile less reactive, allowing for selective modifications at other positions of the indole ring. The subsequent deprotection, typically under acidic conditions, regenerates the free amine, making this compound a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents.
The molecular structure of this compound is characterized by a planar indole ring system linked to a bulky tert-butyl carbamate group at the C3 position.
Figure 1: 2D Chemical Structure of this compound.
Physical Appearance
The physical state and appearance of a chemical compound are its most fundamental macroscopic properties. For this compound, based on its molecular structure and data from analogous compounds, the following characteristics are expected:
-
Physical State: At standard temperature and pressure, it is a solid. The presence of the rigid indole ring and the polar carbamate group, which can participate in hydrogen bonding, contributes to a stable crystal lattice.
-
Color: Typically, it is expected to be an off-white to pale yellow or beige solid.[1][2] The color can be influenced by the presence of trace impurities, which may arise from the synthetic process or degradation upon exposure to light or air.
-
Form: The solid may exist in various forms, including as a crystalline powder or as larger, well-defined crystals, depending on the method of synthesis and purification (e.g., recrystallization, precipitation).
The visual inspection of the physical appearance serves as a preliminary, albeit non-conclusive, check for the quality and purity of the compound. Any significant deviation from the expected appearance should prompt further analytical investigation.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a critical parameter for both identification and purity assessment.
Expected Melting Point Range
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) |
| tert-Butyl carbamate | 117.15 | 105 - 109[1][2][3] |
| (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate | 290.36 | 118 - 122[4] |
| (R)-Boc-D-Tryptophanol | 290.36 | 119 - 121[5] |
The parent tert-butyl carbamate has a melting point in the range of 105-109°C.[1][2][3] The addition of the larger indole group and other substituents, as seen in the related tryptophanol derivatives, tends to increase the melting point due to increased molecular weight and intermolecular forces. Therefore, it is reasonable to hypothesize that the melting point of this compound will be in a similar or slightly higher range, likely above 110°C.
It is crucial to note that the experimentally determined melting point can be affected by factors such as:
-
Purity: Impurities typically depress and broaden the melting point range.
-
Crystalline Form: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can result in different melting points for the same compound.
-
Heating Rate: A faster heating rate during measurement can lead to a higher observed melting point.
Experimental Protocol for Melting Point Determination
A precise and reproducible determination of the melting point is essential. The following protocol outlines a standard procedure using a modern digital melting point apparatus.
Objective: To determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (open at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Workflow for Melting Point Determination:
Figure 2: Standard workflow for melting point determination.
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the closed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup and Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set an initial rapid heating ramp to a temperature approximately 10-15°C below the expected melting point.
-
Once this temperature is reached, decrease the heating rate to a slow ramp of 1-2°C per minute. A slow heating rate is critical for an accurate determination.
-
Observe the sample closely through the magnified viewing port.
-
-
Data Recording and Interpretation:
-
Record the temperature (T1) at which the first drop of liquid becomes visible.
-
Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range from T1 to T2.
-
A sharp melting range (e.g., 0.5-1°C) is indicative of a high-purity compound. A broad range (e.g., >2°C) suggests the presence of impurities.
-
Significance in Research and Drug Development
The physical appearance and melting point are fundamental parameters that provide valuable insights for researchers and drug development professionals:
-
Quality Control: These properties are the first line of assessment for the quality of a synthesized or purchased batch of this compound.
-
Purity Assessment: A sharp and consistent melting point is a strong indicator of the purity of the compound. This is critical for ensuring the reliability and reproducibility of experimental results.
-
Compound Identification: While not sufficient on its own, the melting point, when used in conjunction with other analytical techniques (e.g., NMR, IR, Mass Spectrometry), serves as a key data point for confirming the identity of the synthesized compound.
-
Process Development: In a drug development setting, monitoring the melting point can help in optimizing reaction and purification conditions to consistently produce a high-purity product.
References
-
ChemBK. (2024). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. Retrieved from [Link]
-
ChemBK. (2024). (R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. Retrieved from [Link]
Sources
Foreword: The Strategic Importance of Carbamate Synthesis in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of tert-butyl 1H-indol-3-ylcarbamate: A Comparative Analysis of Theoretical and Experimental Yield
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Protecting the reactive functionalities of the indole nucleus is a cornerstone of multi-step synthesis campaigns aimed at developing novel therapeutics. Among the most widely utilized protecting groups for amines is the tert-butoxycarbonyl (Boc) group, which forms a stable carbamate linkage. The title compound, this compound, is a critical intermediate, serving as a protected precursor to 3-aminoindole. Understanding the nuances of its synthesis, particularly the factors governing its yield, is paramount for researchers in organic synthesis and drug development. This guide provides a detailed examination of the theoretical calculations and the practical realities that dictate the experimental outcome of this important transformation, offering field-proven insights to bridge the gap between calculation and reality.
The Foundation: Calculating Theoretical Yield
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material.[1][2] The calculation is fundamentally a stoichiometric exercise based on the balanced chemical equation.
The most common and direct synthesis of this compound involves the reaction of 3-aminoindole with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).
The Balanced Chemical Equation:
Note: The byproducts of Boc protection are tert-butanol and carbon dioxide.
The reaction proceeds with a 1:1 molar stoichiometry between 3-aminoindole and Boc anhydride. The theoretical yield is therefore determined by the limiting reagent.
Step-by-Step Calculation:
-
Determine the Moles of Each Reactant:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
Molecular Weight of 3-Aminoindole: ~132.16 g/mol
-
Molecular Weight of Di-tert-butyl dicarbonate (Boc₂O): ~218.25 g/mol [3]
-
-
Identify the Limiting Reagent:
-
Compare the calculated moles of each reactant. The one with the fewer moles is the limiting reagent, as the reaction is 1:1. It is common practice to use a slight excess of Boc anhydride (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more valuable indole starting material.
-
-
Calculate the Theoretical Moles of Product:
-
Based on the 1:1 stoichiometry, the moles of product formed will be equal to the moles of the limiting reagent.
-
-
Calculate the Theoretical Mass of Product:
-
Theoretical Yield (g) = Moles of Product × Molecular Weight of Product
-
Molecular Weight of this compound: ~232.28 g/mol [4]
-
The Reality: Factors Governing Experimental Yield
The experimental yield (or actual yield) is the mass of the product that is physically isolated and purified after the reaction is complete.[1] It is almost invariably lower than the theoretical yield. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield. Understanding the sources of this discrepancy is crucial for process optimization.
Incomplete Reactions and Equilibrium
While the formation of the N-Boc carbamate is generally favorable and often driven to completion, it is not always instantaneous or 100% complete. The reaction rate can be influenced by steric hindrance around the amino group and the specific reaction conditions employed. Insufficient reaction time or suboptimal temperature can lead to unreacted starting material in the final crude product.
Competing Side Reactions
The indole nucleus contains multiple reactive sites. While the 3-amino group is the most nucleophilic position for this reaction, side reactions can occur, consuming reactants and generating impurities.
-
N-1 Indole Protection: The indole nitrogen (N-1) is also nucleophilic and can react with Boc anhydride, particularly under strongly basic conditions or in the presence of certain catalysts, leading to a di-Boc protected product.
-
Formation of Ureas and Isocyanates: In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), primary amines can react with Boc anhydride to form isocyanate intermediates, which can then react with another molecule of the amine to form urea byproducts.[5] Controlling the temperature (e.g., running the reaction at 0 °C) can often mitigate this pathway.[5]
Product Loss During Workup and Purification
This is often the most significant contributor to the difference between theoretical and actual yield.
-
Aqueous Workup: During the extraction phase, some product may remain dissolved in the aqueous layer, especially if its polarity is increased by impurities or if an unsuitable extraction solvent is used.
-
Filtration and Transfers: Mechanical losses occur each time the material is transferred between flasks, filtered, or handled.
-
Column Chromatography: This is a standard method for purifying carbamates.[6] However, product loss is inevitable. Some material will remain adsorbed to the silica gel, and the collection of fractions is never perfectly precise, leading to the discarding of mixed fractions containing the product.
Purity of Reagents and Stability of Product
The purity of the starting 3-aminoindole and Boc anhydride is critical. Impurities in the starting materials will not convert to the desired product, thus lowering the achievable yield. Furthermore, the product itself, while generally stable, can be susceptible to degradation under harsh conditions (e.g., strong acids or bases during workup), which can cleave the acid-labile Boc group.[3]
A Validated Experimental Protocol
This protocol describes a reliable method for the synthesis and purification of this compound. It is designed as a self-validating system where progress is monitored, and purification is robust.
Materials and Reagents:
-
3-Aminoindole hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminoindole hydrochloride (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in DCM or THF (approx. 0.1 M concentration). Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq), either as a solid in one portion or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 7:3 v/v). The disappearance of the starting material spot indicates completion.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Isolation and Characterization: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualization of Key Processes
Reaction Mechanism
The core of the synthesis is a nucleophilic acyl substitution where the amino group of 3-aminoindole attacks one of the carbonyl carbons of Boc anhydride.
Caption: Nucleophilic attack of 3-aminoindole on Boc anhydride.
Experimental Workflow
A streamlined workflow is essential for maximizing yield and ensuring reproducibility.
Caption: Experimental workflow for synthesis and purification.
Data Summary: Theoretical vs. Experimental Considerations
| Parameter | Theoretical Framework (Ideal) | Experimental Reality (Practical) | Causality & Mitigation Strategies |
| Reaction Completion | Assumed to be 100% | Often < 100% | Cause: Suboptimal conditions, equilibrium. Mitigation: Use a slight excess of Boc₂O, ensure adequate reaction time, and monitor by TLC. |
| Stoichiometry | Based on the balanced 1:1 molar ratio. | Effective ratio can be altered by impurities. | Cause: Impure reagents. Mitigation: Use high-purity starting materials; perform reagent characterization if purity is uncertain. |
| Side Products | None are formed. | Potential for di-Boc, urea, or other byproducts. | Cause: Multiple reactive sites, catalytic side reactions. Mitigation: Control temperature (0 °C), choose a non-nucleophilic base, avoid catalysts like DMAP unless necessary. |
| Material Loss | Zero loss is assumed. | Inevitable losses during transfers, workup, and purification. | Cause: Physical handling, solubility, and chromatographic adsorption. Mitigation: Meticulous technique, efficient extraction, careful chromatography. |
| Product Purity | 100% pure product is calculated. | Isolated product contains residual solvent or impurities. | Cause: Incomplete purification. Mitigation: Proper drying under vacuum, thorough chromatography, and potential recrystallization. |
Conclusion: A Scientist's Perspective on Yield Optimization
The synthesis of this compound is a fundamental transformation in medicinal chemistry. While theoretical yield provides an essential benchmark, the experimental yield is the true measure of a protocol's efficiency. The discrepancy between these two values is not a failure but an expected outcome governed by the laws of chemistry and the practical limitations of the laboratory. By understanding the root causes—incomplete reactions, side-product formation, and purification losses—the research scientist can make informed decisions. Careful control of reaction conditions, meticulous monitoring, and a well-executed purification strategy are the keys to maximizing experimental yield, thereby conserving valuable materials and accelerating the pace of drug discovery and development.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Introductory Chemistry – 1st Canadian Edition. (n.d.). Yields. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube. Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]
-
Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1132–1142. Available at: [Link]
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- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of tert-Butyl 1H-Indol-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Its functionalization through electrophilic substitution is a fundamental strategy in drug discovery. This technical guide provides a comprehensive examination of the electrophilic substitution reactions on a specifically substituted indole, tert-butyl 1H-indol-3-ylcarbamate. With the indole nitrogen protected by a tert-butoxycarbonyl (Boc) group and the highly nucleophilic C-3 position occupied by a carbamate moiety, the regioselectivity of electrophilic attack is redirected. This guide delves into the mechanistic underpinnings of this altered reactivity, providing field-proven insights and detailed experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, and formylation.
Introduction: The Indole Nucleus and the Impact of N- and C-3 Substitution
The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density of the pyrrole ring. Quantum mechanical calculations and extensive experimental data confirm that the C-3 position is the most nucleophilic and, therefore, the preferred site for electrophilic attack in unsubstituted indoles.[2] This preference is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[2]
However, the reactivity and regioselectivity of electrophilic substitution on the indole nucleus can be profoundly influenced by the presence of substituents. In the case of this compound, two key substituents modulate its reactivity:
-
The N-1 tert-Butoxycarbonyl (Boc) Group: The Boc group is an electron-withdrawing group that decreases the electron density of the indole ring system by pulling electron density away from the nitrogen atom.[3] This deactivating effect makes the indole less nucleophilic and can influence the regioselectivity of electrophilic attack.
-
The C-3 Carbamate Group: With the most reactive C-3 position blocked, electrophilic attack is directed to other positions on the indole scaffold. The carbamate group itself, with its nitrogen lone pair, can participate in resonance, potentially influencing the electron density at other positions of the indole ring.
The interplay of these two groups dictates a unique reactivity profile for this compound, making a detailed understanding of its electrophilic substitution reactions crucial for its effective utilization in synthetic chemistry.
General Mechanism of Electrophilic Substitution on 1,3-Disubstituted Indoles
When the C-3 position of an indole is blocked, electrophilic substitution typically proceeds via a mechanism involving initial attack at the C-3 position, followed by a rearrangement, rather than a direct attack at the C-2 position. This pathway is energetically more favorable as it avoids the formation of an intermediate that disrupts the aromaticity of the benzene ring.
The generally accepted mechanism is as follows:
-
Initial Electrophilic Attack at C-3: The electrophile (E+) is attacked by the π-electron system at the C-3 position, forming a non-aromatic 3,3-disubstituted-3H-indolium cation intermediate.
-
1,2-Migration: To regain the stability of the aromatic system, a 1,2-migration of one of the C-3 substituents to the C-2 position occurs. The group with the higher migratory aptitude will preferentially migrate.
-
Deprotonation: A base removes a proton from the C-2 position, restoring aromaticity and yielding the 2,3-disubstituted indole product.
The following diagram illustrates this general mechanistic pathway:
Sources
Methodological & Application
use of tert-butyl 1H-indol-3-ylcarbamate as a protecting group
An In-Depth Guide to the Strategic Use of tert-Butyl 1H-indol-3-ylcarbamate as a Protecting Group in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a "privileged" structure, forming the core of numerous natural products and pharmaceuticals.[1][2] However, the rich and often sensitive reactivity of the indole nucleus, particularly at the C3-position, presents significant challenges in multi-step syntheses. The strategic protection and deprotection of functional groups are paramount to achieving desired chemical transformations with high yield and selectivity.
This guide provides a detailed exploration of this compound, the Boc-protected form of 3-aminoindole. We will delve into its synthesis, application, and removal, highlighting the causality behind experimental choices and providing field-proven protocols to empower your synthetic campaigns.
The Boc Advantage for the Indole C3-Amine
The 3-aminoindole moiety is a key building block in medicinal chemistry, found in agents targeting everything from cancer to diabetes.[1] Protecting this amine is often essential to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a premier choice for this role due to a confluence of favorable properties.[3][4]
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This cleavage mechanism, proceeding through a stable tert-butyl cation, is highly efficient and predictable.
-
Robust Stability: Crucially, the Boc group is stable to a wide range of other reaction conditions, including most nucleophiles, bases, and catalytic hydrogenation.[4][6] This stability is the foundation of its use in orthogonal synthesis strategies, where other protecting groups (like the hydrogenolysis-labile Carboxybenzyl group, Cbz) can be removed without affecting the Boc-protected amine.[7]
-
Improved Handling: The introduction of the Boc group can improve the solubility and chromatographic behavior of indole intermediates, facilitating purification.
Synthesis via Curtius Rearrangement: From Carboxylic Acid to Protected Amine
One of the most elegant and reliable methods for preparing this compound is through the Curtius rearrangement of indole-3-carboxylic acid. This reaction proceeds through an acyl azide intermediate which, upon heating, rearranges to an isocyanate with the loss of nitrogen gas.[8][9] The isocyanate is then trapped in situ by tert-butanol to yield the desired Boc-protected amine.[8][10]
The use of diphenylphosphoryl azide (DPPA) allows this transformation to be performed in a one-pot procedure, avoiding the isolation of the potentially explosive acyl azide intermediate.[11][12]
Caption: Synthesis via one-pot Curtius rearrangement.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the Curtius rearrangement using DPPA.[10][13]
Materials:
-
Indole-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
tert-Butanol (t-BuOH)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add indole-3-carboxylic acid (1.0 equiv).
-
Suspend the acid in anhydrous toluene (approx. 0.1 M concentration).
-
Add triethylamine (1.1 equiv) and stir the mixture at room temperature for 10 minutes.
-
Carefully add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise to the suspension. Caution: Azide compounds are potentially explosive. Handle with appropriate care.
-
After the addition is complete, add tert-butanol (1.5-2.0 equiv).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The reaction progress can be visualized by the evolution of N2 gas.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Application: The Protection Step
In many synthetic routes, the 3-aminoindole core is generated in a penultimate step, requiring immediate protection. The standard method involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.[5]
Caption: Standard N-Boc protection workflow.
Protocol 2: N-Boc Protection of a 3-Aminoindole Derivative
Materials:
-
3-Aminoindole derivative
-
Di-tert-butyl dicarbonate (Boc2O)
-
4-Dimethylaminopyridine (DMAP) (catalytic) or Triethylamine (Et3N) (stoichiometric)
-
Dichloromethane (DCM) or Acetonitrile (ACN) as solvent
Procedure:
-
Dissolve the 3-aminoindole derivative (1.0 equiv) in the chosen solvent (e.g., DCM).
-
Add the base. If using DMAP, add a catalytic amount (0.05-0.1 equiv). If using Et3N, add 1.2-1.5 equiv.
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1-1.2 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography if necessary.
Strategic Deprotection: Removing the Boc Group
The key to the utility of the Boc group is its clean and efficient removal under conditions that leave other functional groups intact. Acid-catalyzed deprotection is the standard method.[4][5]
Sources
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Application Notes and Protocols for the Boc Protection of 3-Aminoindole using Di-tert-butyl Dicarbonate
Introduction: The Strategic Importance of Boc-Protected 3-Aminoindoles
3-Aminoindole and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The strategic protection of the 3-amino group is a critical step in the synthesis of more complex molecules, enabling selective functionalization at other positions of the indole ring. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[][2]
This technical guide provides an in-depth exploration of the protocols for the Boc protection of 3-aminoindole using di-tert-butyl dicarbonate (Boc₂O). We will delve into the mechanistic rationale behind the choice of reagents and conditions, address the key challenge of selective protection, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Understanding the Reaction: Mechanism and Selectivity
The reaction of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butoxide and carbon dioxide, or a tert-butyl carbonate anion, to yield the stable N-Boc protected amine (a carbamate).[3]
Diagram 1: General Mechanism of Boc Protection
Sources
The Strategic Application of tert-Butyl 1H-Indol-3-ylcarbamate in Modern Medicinal Chemistry
Introduction: The Indole Nucleus and the Advantage of the N-Boc Protecting Group
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Its versatile biological activity profile, including anticancer, anti-inflammatory, and antimicrobial properties, makes it a privileged structure in drug discovery.[1][3][4] Specifically, the 3-aminoindole moiety serves as a critical pharmacophore, enabling targeted interactions with various biological macromolecules. However, the inherent reactivity of the 3-amino group necessitates a robust protection strategy to achieve selective functionalization at other positions of the indole ring.
This is where tert-butyl 1H-indol-3-ylcarbamate emerges as a pivotal building block. The tert-butyloxycarbonyl (Boc) protecting group offers a unique combination of stability under a wide range of reaction conditions and facile, selective removal under acidic conditions.[5] This allows for a modular and controlled approach to the synthesis of complex, highly functionalized indole derivatives, making it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and insights into its strategic deployment in drug development programs.
Core Applications in Drug Discovery: A Versatile Intermediate
This compound serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its utility stems from the ability to selectively deprotect the 3-amino group or functionalize other positions of the indole ring while the amino group remains protected. This strategic flexibility is paramount in the synthesis of targeted therapies, particularly kinase inhibitors.
Synthesis of Kinase Inhibitors
The 3-aminoindole scaffold is a key feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond interaction with the hinge region of the kinase active site. The Boc-protected precursor allows for the elaboration of the indole core at other positions (e.g., N1, C2, C4-C7) before the final deprotection and subsequent derivatization of the 3-amino group.
For instance, the synthesis of substituted indole-based kinase inhibitors often involves initial N-alkylation or N-arylation at the indole nitrogen (N1 position). The Boc group at the 3-amino position is stable to the basic conditions typically employed for these reactions, ensuring that the key interactive moiety is preserved for later-stage modifications.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a Curtius rearrangement of indole-3-carboxylic acid. This multi-step, one-pot procedure provides a reliable route to the desired product.
Reaction Scheme:
Caption: Synthesis of this compound via Curtius rearrangement.
Materials:
-
Indole-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butanol (t-BuOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of indole-3-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the formation of the acyl azide intermediate by TLC.
-
Once the formation of the acyl azide is complete, add tert-butanol (3.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 12-16 hours. The Curtius rearrangement occurs, followed by trapping of the isocyanate intermediate by tert-butanol.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 75-85%
Protocol 2: N1-Alkylation of this compound
This protocol details a general procedure for the selective alkylation of the indole nitrogen, a common step in the synthesis of kinase inhibitors.[6]
Reaction Workflow:
Sources
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- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy tert-Butyl indolin-3-ylcarbamate | 1086392-28-0 [smolecule.com]
- 4. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Advanced Synthesis of Substituted Tryptamines Utilizing Boc Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted tryptamines represent a cornerstone of medicinal chemistry and neuropharmacology, forming the structural basis for numerous neurotransmitters, hormones, and therapeutic agents.[1] This guide provides a detailed exploration of robust synthetic strategies for accessing this vital class of molecules. We begin by analyzing the proposed, yet unconventional, starting material, tert-butyl 1H-indol-3-ylcarbamate, and subsequently pivot to more established and versatile synthetic routes that leverage the power of tert-butyloxycarbonyl (Boc) protection. Detailed, field-tested protocols for the synthesis of tryptamines from indole-3-aldehyde and the subsequent modification of Boc-protected tryptamine are provided, complete with mechanistic insights, data tables, and workflow diagrams to empower researchers in their synthetic endeavors.
Introduction: The Significance of Tryptamines and Boc Protection
The tryptamine scaffold, an indole ring linked to an ethylamine sidechain at the C3 position, is a privileged structure in biology and drug discovery.[1] Endogenous compounds like serotonin and melatonin underscore its importance in physiological regulation.[1] Synthetic derivatives, such as the triptan class of anti-migraine drugs, further highlight the therapeutic potential of this molecular framework.[1]
The synthesis of tryptamine analogues requires precise control over the reactivity of the indole ring and the amine functional group. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of conditions and its facile, often quantitative, removal under acidic conditions.[2][3] Its use is central to modern multistep syntheses, preventing unwanted side reactions of the highly nucleophilic amine.[4]
Analysis of the Proposed Starting Material: this compound
The specified starting material, this compound, is the Boc-protected form of 3-aminoindole.
Structure of this compound:
Caption: Structure of N-Boc-3-aminoindole.
Synthesizing a tryptamine (indole-3-ethanamine ) from this starting material presents a significant chemical challenge. The core task would be to replace the C3-NHBoc group with a C3-CH₂CH₂NH₂ sidechain. This transformation is not synthetically straightforward or efficient, as it would likely require multiple steps, including the conversion of the amine into a suitable leaving group and subsequent carbon-carbon bond formation, a process for which few reliable methods exist in this specific context.
Therefore, while novel, this is not a recommended pathway for the practical synthesis of substituted tryptamines. We will instead focus on two highly effective and widely adopted strategies that incorporate Boc protection.
Recommended Synthetic Strategies
Strategy A: Synthesis from Indole-3-Aldehyde via Henry Reaction
This classic route builds the ethylamine sidechain onto the C3 position of the indole core. It is highly versatile, as substitutions on the starting indole-3-aldehyde (e.g., at the 4, 5, 6, or 7 positions) directly translate to the final tryptamine product.
The key steps are:
-
Knoevenagel-type Condensation (Henry Reaction): Indole-3-aldehyde is reacted with a nitroalkane (e.g., nitromethane) to form a 3-(2-nitrovinyl)indole intermediate.[5][6]
-
Reduction: The nitro group and the vinyl double bond are reduced, typically with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄), to yield the primary amine of the tryptamine.
Caption: Workflow for Strategy A: Synthesis from Indole-3-Aldehyde.
Strategy B: Post-Modification of the Tryptamine Scaffold
This "protect-modify-deprotect" strategy is ideal for synthesizing tryptamines with substitutions on the indole nitrogen (N1 position) or the ethylamine sidechain nitrogen.
The key steps are:
-
Boc Protection: The primary amine of a commercially available or previously synthesized tryptamine is protected using di-tert-butyl dicarbonate (Boc₂O).[2][3]
-
Substitution/Alkylation: The N-H of the indole ring is sufficiently acidic to be deprotonated by a strong base (e.g., NaH) and alkylated with an appropriate electrophile (e.g., methyl iodide). Alternatively, reductive amination can be performed on the Boc-protected amine to generate secondary amines.
-
Boc Deprotection: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent, to reveal the final substituted tryptamine.[4][7][8]
Caption: Workflow for Strategy B: Post-Modification of Tryptamine.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like LiAlH₄, NaH, and TFA are highly reactive and corrosive and must be handled with extreme care.
Protocol A1: Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) from 5-Methoxyindole-3-aldehyde
This protocol demonstrates Strategy A followed by N,N-dimethylation, a common modification.
Step 1: Synthesis of 5-Methoxy-3-(2-nitrovinyl)indole
-
To a stirred solution of 5-methoxyindole-3-aldehyde (10.0 g, 57.1 mmol) in nitromethane (50 mL), add anhydrous ammonium acetate (5.0 g, 64.9 mmol).
-
Heat the mixture to reflux (approx. 100-105 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 1 hour.
-
The product will precipitate as a dark red/orange solid. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then cold water (2 x 20 mL).
-
Dry the solid under vacuum to yield 5-methoxy-3-(2-nitrovinyl)indole. The product is often of sufficient purity for the next step.
Step 2: Reduction to 5-Methoxytryptamine
-
Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dried.
-
In a large, dry, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (6.5 g, 171 mmol) in anhydrous tetrahydrofuran (THF) (200 mL).
-
Slowly add a solution of 5-methoxy-3-(2-nitrovinyl)indole (from Step 1, ~57.1 mmol) in anhydrous THF (150 mL) via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (6.5 mL), followed by 15% aqueous NaOH (6.5 mL), and finally water again (19.5 mL).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 5-methoxytryptamine as an oil or waxy solid.
Step 3: N,N-Dimethylation (Eschweiler-Clarke Reaction)
-
Dissolve the crude 5-methoxytryptamine (from Step 2, ~57.1 mmol) in 90% formic acid (35 mL, ~0.85 mol).
-
Add 37% aqueous formaldehyde (28 mL, ~0.37 mol) and heat the solution at 100 °C for 2 hours.
-
Cool the mixture and pour it into a large beaker with 200 mL of water. Basify the solution by the slow addition of concentrated ammonium hydroxide until pH > 10.
-
Extract the aqueous layer with a nonpolar solvent like dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to yield 5-MeO-DMT.
Protocol B1: Synthesis of 1-Methyltryptamine from Tryptamine
This protocol demonstrates Strategy B for N1-alkylation.
Step 1: Protection of Tryptamine (Synthesis of N-Boc-Tryptamine)
-
Dissolve tryptamine (5.0 g, 31.2 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Add sodium bicarbonate (5.2 g, 62.4 mmol) to the solution.
-
To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (7.5 g, 34.3 mmol) in THF (20 mL) dropwise over 30 minutes.
-
Stir the reaction at room temperature overnight.
-
Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-tryptamine, typically as a white solid, which is pure enough for the next step.
Step 2: N1-Alkylation
-
Caution: NaH is a flammable solid that reacts violently with water.
-
Dissolve N-Boc-tryptamine (from Step 1, ~31.2 mmol) in anhydrous dimethylformamide (DMF) (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 g, 37.5 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (2.3 mL, 37.5 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield N-Boc-1-methyltryptamine.
Step 3: Deprotection
-
The Boc group is readily cleaved by strong acids.[2][4] Dissolve the N-Boc-1-methyltryptamine (from Step 2, ~31.2 mmol) in dichloromethane (DCM) (50 mL).
-
Add trifluoroacetic acid (TFA) (25 mL) and stir at room temperature for 1-2 hours. Effervescence (CO₂ evolution) will be observed.[2]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water, basify with 2M NaOH solution, and extract with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1-methyltryptamine.
Data Summary: Representative Tryptamine Syntheses
| Starting Material | Key Reagents | Product | Strategy | Typical Yield (%) |
| Indole-3-aldehyde | 1. CH₃NO₂, NH₄OAc 2. LiAlH₄ | Tryptamine | A | 65-80% |
| 4-Benzyloxyindole | 1. Oxalyl chloride 2. (CH₃)₂NH 3. LiAlH₄ | 4-Benzyloxy-DMT | Variation of A | 60-75% |
| Tryptamine | 1. Boc₂O 2. NaH, CH₃I 3. TFA | 1-Methyltryptamine | B | 70-85% (over 3 steps) |
| 5-Bromotryptamine | 1. Boc₂O 2. TFA | 5-Bromotryptamine (via protection/deprotection for purification) | B | >90% |
Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and purification technique.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]
-
Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, ACS Publications. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Sciendo. [Link]
-
Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC, NIH. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Substituted tryptamine. Wikipedia. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC, NIH. [Link]
-
Concise Cu-Catalyzed Synthesis of 3Carboxyl N -Aminoindoles. ResearchGate. [Link]
-
tert-Butyl ((1H-indol-3-yl)methyl)carbamate. PubChem. [Link]
-
Enantioselective Synthesis of 3-Substituted Tryptamines as Core Components of Central Nervous System Drugs and Indole Natural Products. ResearchGate. [Link]
-
Making Tryptamines for Enlightenment. YouTube. [Link]
-
Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. [Link]
-
Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC, NIH. [Link]
-
tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. PubChem. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
- Process for the c-alkylation of aromatic hydroxyl compounds.
-
Synthesis, characterization and antiamoebic activity of new indole-3-carboxaldehyde thiosemicarbazones and their Pd(II) complexes. PubMed. [Link]
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of tert-Butoxycarbonyl (Boc) Protection for the Tryptophan Indole Side-Chain in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of tryptophan (Trp) residues into synthetic peptides is fundamental for creating biologically active molecules, including therapeutics and research tools.[1] However, the electron-rich indole side-chain of tryptophan presents a significant challenge during peptide synthesis, being highly susceptible to oxidation and acid-catalyzed alkylation.[2][3] This guide provides a detailed examination of the use of tert-butoxycarbonyl (Boc) as a protecting group for the indole nitrogen (Nin-Boc), a critical strategy to mitigate these side reactions. We will focus on the application of Nα-Fmoc-Nin-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), the premier building block for this purpose in modern solid-phase peptide synthesis (SPPS). This document will elucidate the underlying chemical principles, provide field-proven protocols, and offer expert insights to ensure the successful synthesis of complex tryptophan-containing peptides.
The Tryptophan Challenge in Peptide Synthesis
Tryptophan is a crucial amino acid for the structure and function of many peptides and proteins.[4] However, its indole ring is a nucleophilic heterocycle, making it the most reactive of all amino acid side chains under the acidic conditions typically used in peptide synthesis, particularly during the repetitive deprotection of the Nα-protecting group and the final cleavage from the solid support.[5]
Key Challenges:
-
Alkylation: During acid-mediated cleavage steps (e.g., using trifluoroacetic acid, TFA), carbocations are generated from other protecting groups (like tert-butyl from tBu ethers or Boc groups) or resin linkers. These electrophilic species can readily alkylate the indole ring, leading to undesired peptide modifications.[3][6]
-
Oxidation: The indole ring is sensitive to oxidation, which can occur during synthesis and handling, leading to various oxidized byproducts.
-
Modification by Other Reagents: In sequences containing arginine protected with sulfonyl-type groups (e.g., Pmc, Pbf), the sulfonyl moieties released during cleavage can modify the tryptophan residue.[7][8]
These side reactions reduce the yield and purity of the target peptide, complicating purification and compromising the final product's integrity. Protecting the indole nitrogen is the most effective strategy to overcome these issues.[7]
The Nin-Boc Group: A Superior Guardian for Tryptophan
While other indole protecting groups exist, such as the formyl (For) group used in Boc-chemistry SPPS, the tert-butoxycarbonyl (Boc) group has emerged as the gold standard in the more common Fmoc-based strategy.[5][7] The key reagent, Fmoc-Trp(Boc)-OH , provides robust protection for the indole nitrogen throughout the synthesis.
dot
Caption: Structure of Fmoc-Trp(Boc)-OH.
Mechanism of Protection
The Boc group on the indole nitrogen (Nin) functions as an electron-withdrawing group. This effect decreases the electron density and nucleophilicity of the indole ring, rendering it significantly less susceptible to electrophilic attack by carbocations or other reactive species generated during the synthesis.[9]
A key advantage of the Nin-Boc group is its behavior during final cleavage with TFA. The tert-butyl moiety is cleaved first, leaving a temporary Nin-carboxy intermediate. This intermediate still deactivates the indole ring, providing continued protection against alkylation. It subsequently decarboxylates to yield the native tryptophan residue.[7][8]
dot
Caption: N-in-Boc deprotection pathway during final cleavage.
Comparative Analysis of Tryptophan Protection
The choice of protecting group strategy significantly impacts the success of synthesizing complex peptides.
| Protection Strategy | Advantages | Disadvantages | Primary Application |
| None (Unprotected) | Cost-effective for short, simple peptides. | Highly susceptible to alkylation and oxidation, leading to low purity and yield for complex sequences.[2] | Short peptides lacking multiple acid-labile side chains. |
| Nin-Formyl (For) | Provides good protection against oxidation. | Requires a separate deprotection step (e.g., with piperidine or thiophenol) before final HF cleavage; can be unstable.[5] | Boc-based SPPS. |
| Nin-Boc | Excellent protection against alkylation and sulfonation.[7][8] Cleaved simultaneously with other side-chain groups during final TFA cleavage. Improves solubility of the protected amino acid. | Higher cost compared to unprotected tryptophan. | Fmoc-based SPPS (Recommended) |
Experimental Protocols
These protocols are designed for manual or automated solid-phase peptide synthesis on standard resins like Wang or Rink Amide.
Protocol 1: Incorporation of Fmoc-Trp(Boc)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for adding Fmoc-Trp(Boc)-OH to the growing peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Trp(Boc)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: If starting a new cycle, swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment for 10-15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the activation mixture. Allow to pre-activate for 2-5 minutes. Note: The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating reaction completion.[10] If the test is positive, the coupling step may be repeated.
-
Once complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.
-
dot
Caption: SPPS cycle for incorporating Fmoc-Trp(Boc)-OH.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove all side-chain protecting groups, including the Nin-Boc group.
Materials:
-
Fully synthesized, dried peptide-resin
-
Cleavage Cocktail (Reagent K is common for Trp-containing peptides):
-
Trifluoroacetic acid (TFA): 82.5%
-
Water (H₂O): 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold diethyl ether
-
Centrifuge tubes
Safety Precaution: TFA is highly corrosive and volatile. All work must be performed in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail to the resin (e.g., 2-5 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The scavengers (water, phenol, thioanisole, EDT) in the cocktail are crucial to trap the reactive carbocations generated from the cleavage of Boc, tBu, and other protecting groups, thereby preventing modification of sensitive residues like tryptophan and methionine.[6][11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the acidic filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
-
Isolation and Washing:
-
Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with fresh cold ether two more times to remove residual scavengers and TFA.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by reverse-phase HPLC.
Conclusion and Expert Recommendations
The use of Nin-Boc protection, primarily through the reagent Fmoc-Trp(Boc)-OH , is an essential and highly recommended strategy for the successful synthesis of tryptophan-containing peptides via Fmoc-SPPS. It effectively prevents irreversible side-chain modifications that plague unprotected tryptophan, leading to significantly higher purity and yield of the final product.[7][8] While the reagent cost is higher, this is often offset by simplified purification and improved overall synthetic success, particularly for long or complex sequences. For any research or development involving synthetic peptides containing tryptophan, adopting the Nin-Boc protection strategy is a robust approach that aligns with best practices for scientific integrity and efficiency.
References
-
Design and synthesis of tryptophan containing peptides as potential analgesic and anti-inflammatory agents. (n.d.). PubMed. Retrieved from [Link]
-
Solid-phase synthesis of tryptophan-containing peptides. (n.d.). RSC Publishing. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (1999). PubMed. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
- Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. (1994). Google Patents.
- Method for preparing tryptophan rich peptides. (2007). Google Patents.
-
Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. (n.d.). ResearchGate. Retrieved from [Link]
-
(S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. (n.d.). ChemBK. Retrieved from [Link]
-
Fmoc-Trp(Boc)-OH: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
-
tert-Butyl ((1H-indol-3-yl)methyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. (2022). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. Design and synthesis of tryptophan containing peptides as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. soc.chim.it [soc.chim.it]
- 5. chempep.com [chempep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
cross-coupling reactions involving tert-butyl 1H-indol-3-ylcarbamate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 1H-Indol-3-ylcarbamate Derivatives
Abstract
The 3-aminoindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds and natural products.[1][2][3] Its derivatives are pivotal in the development of therapeutics for a range of conditions, including cancer, inflammation, and neurodegenerative diseases.[4][5] However, the direct use of unprotected 3-aminoindoles in synthesis is often hampered by their instability and susceptibility to oxidative degradation.[1] This guide details the strategic use of this compound and its halogenated derivatives as stable, versatile intermediates for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. We provide detailed protocols, mechanistic insights, and comparative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, designed for researchers, medicinal chemists, and drug development professionals.
The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The selection of a protecting group is a critical decision in multi-step synthesis. The N-Boc group on the 3-amino functionality of the indole scaffold is not merely a placeholder; it actively modulates the substrate's reactivity and stability.
-
Electronic Stabilization: As an electron-withdrawing group, the Boc carbamate decreases the electron density of the indole ring system.[6] This deactivation enhances stability, making the molecule less prone to undesired oxidation or side reactions that are common with electron-rich indoles.[7]
-
Reaction Compatibility: The Boc group is robust and stable under a wide range of basic conditions typically employed in cross-coupling reactions.[8]
-
Facile Deprotection: Despite its stability, the Boc group can be efficiently removed under mildly acidic conditions (e.g., trifluoroacetic acid in DCM) or with specific basic reagents like sodium methoxide in methanol, often leaving other sensitive functional groups intact.[9][10] This orthogonality is crucial for late-stage functionalization in complex syntheses.
General Workflow for Functionalization
The effective use of this compound in cross-coupling typically involves a halogenated intermediate, most commonly at the C4, C5, or C6 positions of the indole ring. This provides a reactive handle for palladium catalysis while the C3 position is occupied and stabilized.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted indoles.[11][12] The reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[13]
Catalytic Cycle
The mechanism involves three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13][14]
Protocol 1: Suzuki-Miyaura Coupling of tert-Butyl (5-Bromo-1H-indol-3-yl)carbamate
This protocol describes a general procedure for the coupling of a 5-bromoindole derivative with an arylboronic acid, adaptable for various substrates.[15][16]
Materials:
| Reagent/Material | Purpose |
| tert-Butyl (5-bromo-1H-indol-3-yl)carbamate | Substrate |
| Phenylboronic Acid | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane | Solvent |
| Water | Co-solvent |
| Anhydrous Sodium Sulfate | Drying Agent |
| Ethyl Acetate | Extraction Solvent |
| Brine | Aqueous Wash |
| Silica Gel | Chromatography Stationary Phase |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl (5-bromo-1H-indol-3-yl)carbamate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[13]
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL). The mixture should be degassed by bubbling argon through it for 15-20 minutes.
-
Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Comparative Data for Indole Suzuki Couplings:
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ / aq. | Dioxane | 90 | 75-95 | [15] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 | [17] |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 70-90 | [18] |
Heck Reaction: C-C Vinylation
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes by coupling them with an aryl or vinyl halide.[19][20] This reaction is instrumental in forming substituted alkenes attached to the indole scaffold.
Protocol 2: Heck Reaction of tert-Butyl (4-Iodo-1H-indol-3-yl)carbamate with an Alkene
This protocol outlines the coupling of a 4-iodoindole derivative with an acrylate ester. Iodo-derivatives are generally more reactive than their bromo- or chloro- counterparts in the oxidative addition step.
Materials:
| Reagent/Material | Purpose |
| tert-Butyl (4-iodo-1H-indol-3-yl)carbamate | Substrate |
| n-Butyl Acrylate | Alkene Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Ligand |
| Triethylamine (Et₃N) | Base |
| Acetonitrile (MeCN) | Solvent |
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine tert-butyl (4-iodo-1H-indol-3-yl)carbamate (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Reagent Addition: Add acetonitrile (10 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Rationale: Triethylamine acts as a stoichiometric base to neutralize the HX (HI in this case) generated during the catalytic cycle, which is necessary to regenerate the active Pd(0) catalyst.[21]
-
-
Reaction: Seal the vessel and heat the mixture to 100 °C for 16 hours with stirring.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium black. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography to yield the vinylated indole product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with amines.[22][23] This reaction is invaluable for synthesizing complex N-aryl indoles and related structures. The choice of ligand is critical for reaction efficiency and scope.[24]
Protocol 3: Buchwald-Hartwig Amination of tert-Butyl (5-Bromo-1H-indol-3-yl)carbamate
This protocol describes the coupling of the 5-bromoindole substrate with a secondary amine, morpholine, using a modern catalyst system.
Materials:
| Reagent/Material | Purpose |
| tert-Butyl (5-bromo-1H-indol-3-yl)carbamate | Substrate |
| Morpholine | Amine Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Precursor |
| Xantphos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene | Solvent |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube.
-
Rationale: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[22] Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the key steps of the catalytic cycle.[24]
-
-
Reagent Addition: Add tert-butyl (5-bromo-1H-indol-3-yl)carbamate (1.0 mmol, 1.0 equiv.) and toluene (10 mL).
-
Final Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to afford the C-N coupled product.
Conclusion
This compound and its halogenated analogs are exceptionally valuable platforms for the synthesis of complex, functionalized indole derivatives. The Boc group provides crucial stability and predictable reactivity, enabling the use of powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The protocols and data presented in this guide offer robust starting points for researchers aiming to leverage these methodologies in drug discovery and advanced organic synthesis.
References
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Doye, S., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. Retrieved from [Link]
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Li, Y., et al. (2022). Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes with Indoles Using Ethynylbenziodazolones as Electrophilic Alkynylating Reagents. Organic Letters. Retrieved from [Link]
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Wang, H., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. Retrieved from [Link]
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Stradiotto, M., et al. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. Chemical Communications. Retrieved from [Link]
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Stradiotto, M., et al. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling– alkyne cyclization. Chemical Communications. Retrieved from [Link]
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Browne, D. L., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Forrest, E. M., & Sarpong, R. (2005). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters. Retrieved from [Link]
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Park, Y., et al. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science. Retrieved from [Link]
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Forrest, E. M., & Sarpong, R. (2005). The synthesis of C-3b functionalized indoles via a hydroboration/Suzuki–Miyaura coupling sequence. ElectronicsAndBooks. Retrieved from [Link]
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Ragnarsson, U., et al. (1982). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
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Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Retrieved from [Link]
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Tyagi, A., et al. (2024). A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp2) C(sp3) bond formation reaction. Catalysis Science & Technology. Retrieved from [Link]
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Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
List, B., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
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Stradiotto, M., et al. (2004). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]
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Browne, D. L., et al. (2020). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Shao, Z., et al. (2024). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. RSC Advances. Retrieved from [Link]
-
Castillo, J. C., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Retrieved from [Link]
-
Borges, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]
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Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal. Retrieved from [Link]
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Howell, A. R., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. Retrieved from [Link]
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Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Retrieved from [Link]
-
Browne, D. L., et al. (2020). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chemistry – A European Journal. Retrieved from [Link]
-
Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Majumdar, K. C., & Ali, S. A. (2018). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines and Benzo[25][26]isothiazolo[2,3-a]indole 5,5-dioxides. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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PubChem. (n.d.). tert-Butyl ((1H-indol-3-yl)methyl)carbamate. Retrieved from [Link]
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Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules. Retrieved from [Link]
-
Nuno Research Group. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Chien, P., et al. (2016). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Derivatives. ACS Combinatorial Science. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed. Retrieved from [Link]
-
Buchwald, S. L., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Notes and Protocols: Strategic Use of Carbamate Protecting Groups in the Functionalization of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals, making its selective functionalization a cornerstone of modern organic synthesis.[1] Direct manipulation of the indole ring is often complicated by the reactivity of the N-H bond, which can interfere with desired transformations at the carbon framework. This document provides a comprehensive guide to the strategic application of carbamate protecting groups, specifically tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the temporary masking of the indole nitrogen. We will delve into the mechanistic underpinnings of protection and deprotection, provide detailed, field-proven protocols, and offer insights into the selection of the appropriate carbamate for various synthetic contexts.
Introduction: The Imperative for Indole N-Protection
The indole ring, with its electron-rich pyrrole moiety, is susceptible to a variety of electrophilic substitution reactions. While the C3 position is generally the most nucleophilic and reactive site, the N-H proton is acidic (pKa ≈ 17 in DMSO) and readily deprotonated.[2] This can lead to undesired side reactions, such as N-alkylation or N-acylation, when functionalization at the carbon skeleton is intended. Furthermore, the presence of a free N-H can influence the regioselectivity of certain reactions and affect the stability of the indole ring under various conditions.[3]
Carbamate protecting groups offer a robust solution to these challenges.[4][5] By converting the amine into a less nucleophilic and less acidic carbamate, the reactivity of the indole nitrogen is effectively attenuated.[6] Carbamates are generally stable to a wide range of reaction conditions, yet can be cleaved under specific, often mild, conditions, making them ideal temporary masks in multi-step syntheses.[4][6] The choice between different carbamates, such as Boc and Cbz, is dictated by their distinct deprotection conditions, a concept known as orthogonality.[6]
The Role of Carbamate Protecting Groups
Carbamate protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are widely employed in organic synthesis to temporarily mask the reactivity of amines.[4][5] Their utility stems from a balance of stability and selective lability.
Key Advantages of Carbamate Protection for Indoles:
-
Reduced Nucleophilicity and Basicity: The electron-withdrawing nature of the carbonyl group in the carbamate moiety significantly decreases the nucleophilicity and basicity of the indole nitrogen.[2]
-
Enhanced Stability: N-protected indoles often exhibit greater stability towards acidic or oxidative conditions compared to their unprotected counterparts.[3]
-
Directed Reactivity: The protecting group can influence the regioselectivity of subsequent reactions, for instance, by directing metallation to the C2 position.[7]
-
Orthogonality: Different carbamate groups can be selectively removed in the presence of others, allowing for complex, multi-step synthetic sequences. For example, the acid-labile Boc group is orthogonal to the hydrogenolysis-labile Cbz group.[6]
Boc Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its mild acidic deprotection conditions.[6]
Mechanism of Boc Protection
The standard procedure for Boc protection involves the reaction of the indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The mechanism proceeds via nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of (Boc)₂O.
Caption: Mechanism of Indole N-Boc Protection.
Experimental Protocol: N-Boc Protection of Indole
This protocol describes a general procedure for the N-Boc protection of indole using di-tert-butyl dicarbonate and a base.
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of indole (1.0 equiv) in the chosen anhydrous solvent, add the base. If using NaH, add it portion-wise at 0 °C and stir for 30-60 minutes to ensure complete deprotonation.[2] For bases like TEA and DMAP, they can be added directly to the indole solution at room temperature.
-
Addition of (Boc)₂O: Add (Boc)₂O (1.1 - 1.5 equiv) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (especially if NaH was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Deprotection of N-Boc Indoles
The Boc group is typically removed under acidic conditions. A variety of acids can be employed, with trifluoroacetic acid (TFA) being one of the most common.[8] Milder methods have also been developed to accommodate sensitive substrates.[8][9]
3.3.1. Mechanism of Acid-Catalyzed N-Boc Deprotection
The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched.
Caption: Acid-Catalyzed N-Boc Deprotection Mechanism.
3.3.2. Experimental Protocol: N-Boc Deprotection using TFA
Materials:
-
N-Boc indole (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-Boc indole in DCM. Cool the solution to 0 °C.
-
Addition of TFA: Add TFA dropwise to the solution. The amount of TFA can range from a few equivalents to using it as a co-solvent, depending on the substrate's sensitivity.
-
Reaction: Stir the reaction mixture at 0 °C or room temperature, monitoring by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.
-
Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified if necessary.
3.3.3. Mild N-Boc Deprotection Protocol
For substrates sensitive to strong acids, milder deprotection methods are available. One such method utilizes a catalytic amount of sodium methoxide in dry methanol.[2][9] Another mild method employs oxalyl chloride in methanol.[2][8]
Cbz Protection and Deprotection
The benzyloxycarbonyl (Cbz) group is another widely used amine protecting group, particularly in peptide synthesis.[10] Its key feature is its stability to both acidic and basic conditions, with deprotection typically achieved via hydrogenolysis.[10]
Mechanism of Cbz Protection
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions.[10] The mechanism is a straightforward nucleophilic acyl substitution.
Caption: Mechanism of Indole N-Cbz Protection.
Experimental Protocol: N-Cbz Protection of Indole
Materials:
-
Indole (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)
-
Base (e.g., Sodium bicarbonate (NaHCO₃), Sodium carbonate (Na₂CO₃), Triethylamine (TEA))
-
Solvent (e.g., Tetrahydrofuran (THF)/Water mixture, Dichloromethane (DCM))
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the indole in the chosen solvent. If using aqueous conditions, a biphasic system with a base like NaHCO₃ is common.[10]
-
Addition of Cbz-Cl: Cool the mixture to 0 °C and add Cbz-Cl dropwise.
-
Reaction: Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Deprotection of N-Cbz Indoles
The most common method for Cbz deprotection is catalytic hydrogenolysis.[10] This method is mild and highly selective.
4.3.1. Mechanism of Hydrogenolysis
The reaction involves the use of a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate). The benzyl C-O bond is reductively cleaved.
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Synthesis of tert-butyl 1H-indol-3-ylcarbamate: An Application Note and Protocol for Medicinal Chemistry
Introduction: The Significance of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged heterocyclic motif that forms the core of a vast number of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. Specifically, 3-substituted indoles, and in particular 3-aminoindoles, are key intermediates in the synthesis of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities.
The protection of the highly reactive 3-amino group is a critical step in the multi-step synthesis of complex indole-based drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This application note provides a comprehensive, step-by-step guide for the synthesis of tert-butyl 1H-indol-3-ylcarbamate, a key building block for drug discovery and development.
Reaction Overview: The Chemistry of Boc Protection
The synthesis of this compound is achieved through the nucleophilic attack of the 3-amino group of 3-aminoindole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct, tert-butanol, and drive the reaction to completion.
The mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate product, with the release of carbon dioxide and tert-butanol. The choice of solvent is critical and is typically an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to avoid unwanted side reactions.
Visualizing the Synthesis: A DOT Graph Workflow
large-scale synthesis of tert-butyl 1H-indol-3-ylcarbamate for drug discovery
An Application Note for the Large-Scale Synthesis of tert-butyl 1H-indol-3-ylcarbamate
Abstract
The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] However, the inherent instability of the free 3-aminoindole, which is prone to oxidative degradation, necessitates the use of protecting groups during multi-step syntheses.[2] The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various conditions and its straightforward, acid-labile removal.[3][4] This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, a key building block for drug discovery programs. The described methodology is centered around the Curtius rearrangement, a robust and scalable reaction that converts a carboxylic acid to a carbamate with high fidelity.[5][6] This guide covers the synthetic protocol, process safety, analytical quality control, and troubleshooting, designed for researchers and process chemists in the pharmaceutical industry.
Introduction: The Strategic Importance of Boc-Protected 3-Aminoindole
The indole nucleus is a cornerstone in drug design, found in molecules targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][7] The introduction of an amino group at the C3 position often enhances biological activity, but also introduces significant synthetic challenges. Unprotected 3-aminoindoles are electron-rich and highly susceptible to dimerization and decomposition, making their direct use in synthesis problematic.[2]
Protecting the 3-amino group as a tert-butyl carbamate (Boc-protected) offers a strategic solution. The Boc group is sterically bulky and electronically withdrawing, which passivates the nucleophilic amine and stabilizes the indole ring system. It is resilient to a wide range of non-acidic reagents, allowing for selective modifications at other positions of the indole scaffold.[3] Consequently, this compound is a highly valuable intermediate, enabling the controlled and efficient construction of complex molecular architectures.
This application note details a reliable, large-scale synthesis leveraging the Curtius rearrangement. This classic transformation is exceptionally well-suited for industrial applications due to its tolerance of diverse functional groups and the complete retention of stereochemistry at the migrating carbon, though the latter is not a factor in this specific synthesis.[5][8]
Synthetic Strategy: The Curtius Rearrangement Pathway
The synthesis of this compound is achieved via a two-stage, one-pot process starting from the readily available indole-3-carboxylic acid. The core of this strategy is the generation of an acyl azide intermediate, which then undergoes a thermal rearrangement to an isocyanate. This highly reactive isocyanate is immediately trapped by tert-butanol to furnish the desired carbamate product.
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
The choice of diphenylphosphoryl azide (DPPA) is deliberate for large-scale operations. While other methods exist for generating acyl azides (e.g., from acyl chlorides and sodium azide), DPPA allows for a one-pot conversion directly from the carboxylic acid, which is procedurally simpler and avoids the isolation of the potentially explosive acyl azide intermediate.[9]
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale that is readily adaptable to pilot plant production.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Supplier Recommendation | Notes |
| Indole-3-carboxylic acid | ≥98% | 161.16 | Sigma-Aldrich, Acros | Ensure it is dry before use. |
| Diphenylphosphoryl azide (DPPA) | ≥97% | 275.24 | Sigma-Aldrich, TCI | Handle with extreme care. See Safety Section. |
| Triethylamine (Et₃N) | ≥99.5%, redistilled | 101.19 | Acros, Fisher Scientific | Store over KOH pellets. |
| tert-Butanol (t-BuOH) | Anhydrous, ≥99.5% | 74.12 | Sigma-Aldrich | Use from a freshly opened bottle or dried over molecular sieves. |
| Toluene | Anhydrous, ≥99.8% | 92.14 | Fisher Scientific | Use from a solvent purification system or sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | 88.11 | VWR, Fisher Scientific | For extraction and purification. |
| Hexanes | ACS Grade | - | VWR, Fisher Scientific | For purification. |
| Saturated aq. NaHCO₃ | - | - | - | For work-up. |
| Brine | - | - | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying organic layers. |
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Charging Reagents: To the reactor, charge indole-3-carboxylic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of carboxylic acid).
-
Base Addition: Begin stirring the resulting suspension. Add triethylamine (1.1 eq) via the addition funnel over 5-10 minutes at room temperature. A clear solution may or may not form, depending on the exact concentration.
-
Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise via the addition funnel. An exotherm may be observed. Maintain the internal temperature below 40°C during the addition using a water bath if necessary. Stir the mixture at 40°C for 1-2 hours after the addition is complete. This step forms the indole-3-carbonyl azide intermediate.
-
Curtius Rearrangement: Slowly heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will be observed. CAUTION: Ensure adequate ventilation and that the nitrogen outlet is not blocked. The rate of heating should be controlled to manage the rate of gas evolution.
-
Isocyanate Trapping: Once the initial vigorous gas evolution subsides, add anhydrous tert-butanol (1.5-2.0 eq) to the reaction mixture while maintaining the temperature at 80-90°C.
-
Reaction Monitoring: Stir the reaction at this temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes) or HPLC until the starting material and isocyanate intermediate are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white to off-white solid.
Expected Yield & Purity
-
Yield: 80-90%
-
Purity: >98% (by HPLC)
Process Safety Assessment
The primary hazards in this synthesis are associated with the use of an azide reagent and the thermal decomposition of the acyl azide intermediate.
-
Azide Toxicity and Handling:
-
Diphenylphosphoryl azide (DPPA) and sodium azide are highly toxic.[10][11] They can be fatal if swallowed, inhaled, or absorbed through the skin.[12] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves.[11]
-
Azides can form highly explosive heavy metal azides.[10][12] Avoid all contact with metals such as copper, lead, zinc, and their salts. Use plastic or ceramic spatulas for weighing and handling.[11][12] Never dispose of azide-containing solutions down drains, which may contain lead or copper pipes.[12]
-
Contact with acid liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[10][13] Store azide reagents away from acids.
-
-
Thermal Hazards:
-
The decomposition of the acyl azide intermediate is highly exothermic and releases a large volume of nitrogen gas. The reaction must be heated gradually, and the scale of the reaction must be appropriate for the vessel size to accommodate gas evolution without over-pressurization.
-
While the in-situ generation and consumption of the acyl azide is a key safety feature of this one-pot protocol, it is still thermally unstable. Do not allow the intermediate to accumulate by ensuring the subsequent rearrangement step proceeds efficiently.
-
-
Waste Disposal:
-
All azide-containing waste must be treated as hazardous. Quench residual azide in reaction vessels and waste streams by carefully adding a dilute solution of sodium nitrite followed by acidification (in a fume hood) to decompose the azide to nitrogen gas. Consult your institution's EHS guidelines for specific procedures.
-
Analytical Quality Control
Confirming the identity and purity of the final product is critical. The following methods are recommended.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.8 (s, 1H, indole N-H), ~9.1 (s, 1H, carbamate N-H), 7.0-7.7 (m, 5H, aromatic protons), 1.45 (s, 9H, t-butyl protons). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~153.5 (C=O), ~136.0, 128.0, 122.5, 121.0, 119.0, 118.0, 111.5, 105.0 (indole carbons), ~78.5 (quaternary t-butyl C), ~28.5 (t-butyl CH₃). | |
| IR Spectroscopy (ATR) | ν ~3400-3300 cm⁻¹ (N-H stretches), ~1680-1700 cm⁻¹ (C=O stretch of carbamate).[14] | |
| Mass Spectrometry (ESI+) | C₁₃H₁₆N₂O₂; M.W. 232.28. Expected [M+H]⁺ at m/z 233.3.[15] | |
| Purity | HPLC (Reverse Phase) | >98% area. Typical conditions: C18 column, mobile phase gradient of water and acetonitrile (both with 0.1% TFA or formic acid), detection at ~220 nm or 280 nm.[16] |
| Appearance | Visual Inspection | White to off-white crystalline solid. |
Conclusion
The protocol described herein provides a robust, scalable, and high-yielding method for the synthesis of this compound. By leveraging a one-pot Curtius rearrangement, this procedure minimizes the handling of hazardous intermediates and is well-suited for producing the multi-gram to kilogram quantities required for drug discovery and development campaigns. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this synthesis. The resulting high-purity material serves as a versatile building block for the creation of novel indole-based therapeutics.
References
- BenchChem.
- Gevorgyan, V., et al. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC, NIH.
- Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ).
- ChemicalBook. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)
- MDPI.
- UNM Chemistry. Standard Operating Procedure Safe Handling of Azido Compounds. (2021).
- Abcam.
- University of Illinois Division of Research Safety. Sodium Azide NaN3. (2019).
- Pranathi, A. N., et al. Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. (2025).
- Carl ROTH. Safety Data Sheet: Sodium azide >=98 %, for synthesis. (2025).
- SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Wikipedia. Curtius rearrangement.
- Kumar, V., et al.
- Organic Syntheses.
- ChemScene. tert-Butyl n-(1h-indol-3-yl)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BenchChem. analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- ResearchG
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- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 16. benchchem.com [benchchem.com]
Application Note & Protocol: The Strategic Use of tert-Butyl 1H-indol-3-ylcarbamate in the Synthesis of Serotonin (5-HT) Receptor Agonists
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active compounds, including a vast array of serotonin (5-HT) receptor agonists. The synthesis of these molecules often requires precise functionalization of the indole ring and the elaboration of a side chain, necessitating the use of protecting groups. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of tert-butyl 1H-indol-3-ylcarbamate as a key intermediate in the synthesis of 5-HT receptor agonists. We will explore the rationale behind using the tert-butyloxycarbonyl (Boc) protecting group, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the critical aspects of reaction control and characterization.
Introduction: The Significance of 5-HT Receptor Agonists and the Role of Synthetic Strategy
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a wide range of physiological and psychological processes, including mood, cognition, and gastrointestinal function[1]. The 5-HT system is comprised of at least 14 distinct receptor subtypes, making it a rich target for therapeutic intervention in conditions such as depression, anxiety, migraines, and psychosis[2]. The development of selective 5-HT receptor agonists has been a cornerstone of neuropharmacology, leading to breakthrough medications.
The synthesis of these agonists, which are often complex tryptamine derivatives, presents significant challenges[3][4]. A primary obstacle is the need for regioselective functionalization of the indole nucleus, particularly at the C3 position, to introduce the characteristic aminoethyl side chain. This compound serves as an invaluable precursor in this context. The Boc group provides robust protection of the 3-amino functionality, allowing for a variety of synthetic manipulations on the indole ring before its strategic removal to unveil the target tryptamine scaffold[5][6].
The Rationale for Employing this compound
The utility of this compound stems from the properties of the Boc protecting group. A good protecting group should be easy to introduce, stable to a range of reaction conditions, and straightforward to remove without affecting other functional groups in the molecule. The Boc group excels in these aspects:
-
Stability: It is stable to a wide variety of non-acidic reagents, including organometallics, hydrides, and basic conditions, allowing for extensive synthetic modifications elsewhere in the molecule.
-
Facile Removal: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the free amine along with the volatile byproducts isobutylene and carbon dioxide[7]. This deprotection is typically high-yielding and clean.
-
Orthogonal Protection Schemes: The acid-lability of the Boc group allows for its use in conjunction with other protecting groups that are removed under different conditions (e.g., base-labile or hydrogenation-labile groups), enabling complex, multi-step syntheses.
Synthetic Workflow: From Indole to a 5-HT Receptor Agonist Precursor
The following workflow outlines a general strategy for the synthesis of a tryptamine derivative, a common core of many 5-HT agonists, starting from indole. This process highlights the central role of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. US20030096379A1 - Method for producing tryptamine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of tert-butyl 1H-indol-3-ylcarbamate
Welcome to the Technical Support Center for the synthesis of tert-butyl 1H-indol-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for a successful synthesis.
Introduction: The Chemistry and Challenges
The synthesis of this compound involves the protection of the exocyclic amino group of 3-aminoindole with a tert-butoxycarbonyl (Boc) group. This reaction is a crucial step in many synthetic routes, as the Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry and the preparation of pharmaceutical intermediates.[1][2] The stability of the Boc group under a variety of conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for chemists.[3][4]
However, the synthesis of this compound is not without its challenges. The starting material, 3-aminoindole, is an electron-rich and inherently unstable compound, prone to oxidative dimerization and other decomposition pathways, especially when exposed to air and light.[5] This instability necessitates careful handling and strategic reaction design. This guide will walk you through a detailed experimental protocol and provide solutions to common problems you may encounter.
Core Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
Materials:
-
3-Aminoindole hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-aminoindole hydrochloride (1 equivalent) in your chosen anhydrous aprotic solvent.
-
Basification: Cool the suspension to 0 °C in an ice bath. Add the non-nucleophilic base (e.g., TEA or DIPEA, 2.2 equivalents) dropwise while stirring. The hydrochloride salt will react with the base to form the free 3-aminoindole in situ.
-
Addition of Boc Anhydride: To the reaction mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Incomplete formation of free 3-aminoindole: Insufficient base may not fully neutralize the hydrochloride salt, leaving the less nucleophilic ammonium salt. 2. Degradation of 3-aminoindole: The free base is unstable and can decompose before reacting with the Boc anhydride.[5] 3. Inactive Boc anhydride: (Boc)₂O can slowly hydrolyze over time if not stored properly. | 1. Optimize Base Stoichiometry: Use at least 2.2 equivalents of a non-nucleophilic base like TEA or DIPEA to ensure complete neutralization of the HCl and to scavenge the proton generated during carbamate formation. 2. Maintain Low Temperature and Inert Atmosphere: Perform the basification and Boc anhydride addition at 0 °C to minimize the decomposition of the sensitive 3-aminoindole. An inert atmosphere prevents oxidation. 3. Use Fresh Reagents: Ensure your (Boc)₂O is fresh and has been stored under anhydrous conditions. |
| Formation of a White Precipitate (Urea Byproduct) | Reaction of isocyanate with the amine: A common side reaction with Boc anhydride, especially in the presence of a catalytic amount of a nucleophilic base like DMAP, can lead to the formation of an isocyanate intermediate, which then reacts with the amine to form a urea byproduct.[6] | 1. Avoid Nucleophilic Bases as Catalysts: Do not use 4-(Dimethylamino)pyridine (DMAP) as a catalyst if urea formation is observed. While DMAP can accelerate Boc protection, it can also promote side reactions.[7] 2. Control Reaction Temperature: Keep the reaction temperature at or below room temperature to disfavor the formation of the isocyanate intermediate. |
| Presence of a Second, Less Polar Spot on TLC (Di-Boc Product) | Protection of the indole nitrogen: The indole N-H is also nucleophilic and can react with a second equivalent of Boc anhydride, especially if an excess of the reagent is used or if the reaction is run for an extended period. | 1. Use Stoichiometric Amounts of (Boc)₂O: Carefully control the stoichiometry of the Boc anhydride to 1.05-1.1 equivalents to favor mono-protection. 2. Monitor Reaction Time: Closely monitor the reaction by TLC and work it up as soon as the starting material is consumed to prevent over-reaction. |
| Product is a Dark, Oily Residue | Oxidative dimerization of 3-aminoindole: The electron-rich 3-aminoindole is highly susceptible to oxidation, leading to the formation of colored dimeric and polymeric byproducts.[5] | 1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Maintain a Strict Inert Atmosphere: Ensure your reaction setup is well-sealed and purged with an inert gas throughout the experiment. 3. Rapid Work-up: Process the reaction mixture promptly after completion to minimize exposure to air. |
| Difficulty in Purifying the Product | Co-elution of byproducts: The polarity of the desired product, the di-Boc byproduct, and some degradation products can be similar, making chromatographic separation challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. 2. Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to use 3-aminoindole hydrochloride instead of the free base?
A1: The free base of 3-aminoindole is notoriously unstable and prone to rapid degradation through oxidative dimerization, especially when exposed to air and light.[5] The hydrochloride salt is significantly more stable, allowing for easier storage and handling. The free base is generated in situ during the reaction by the addition of a base, which minimizes its decomposition.
Q2: Can I use a different base, like sodium hydroxide or potassium carbonate?
A2: While inorganic bases can be used for Boc protections, they are generally not recommended for this specific reaction. 3-aminoindole is sensitive, and the use of strong, aqueous bases can lead to decomposition and other side reactions. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred as they are soluble in organic solvents and effectively neutralize the hydrochloride salt without introducing water or strong basicity that could degrade the starting material.
Q3: My reaction is very slow. Can I heat it to speed it up?
A3: Heating is generally not recommended for this reaction. The instability of 3-aminoindole is exacerbated at higher temperatures, which can lead to significant decomposition and a lower yield of the desired product.[5] It is better to ensure that your reagents are pure and that the basification step is complete. If the reaction is still slow, you can try a more polar aprotic solvent like acetonitrile, which can sometimes accelerate the reaction rate.
Q4: I see a byproduct that I suspect is the N-1 Boc protected indole. How can I confirm this and how can I remove it?
A4: The N-1 Boc protected isomer will likely have a different retention factor (Rf) on a TLC plate, typically being less polar than the desired N-3 protected product. You can confirm its identity by isolating it and obtaining its NMR spectrum. The 1H NMR spectrum of the N-1 Boc isomer would show a characteristic downfield shift of the indole protons. Selective removal of the N-1 Boc group in the presence of the N-3 carbamate can be challenging. It is often easier to optimize the reaction conditions to prevent its formation in the first place.
Q5: What is the mechanism of the Boc protection reaction?
A5: The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a molecule of tert-butyl carbonate. The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butanol. The base in the reaction serves to neutralize the proton on the amine, making it more nucleophilic.
DOT Diagram of the Boc Protection Mechanism:
Caption: Boc protection of 3-aminoindole.
Data and Characterization
-
A singlet for the nine protons of the tert-butyl group around 1.5 ppm.
-
A broad singlet for the carbamate N-H proton.
-
A broad singlet for the indole N-H proton.
-
Aromatic protons of the indole ring in the range of 7-8 ppm.
For comparison, the 1H NMR data for a similar compound, (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate, shows the tert-butyl singlet at 1.37 ppm and the indole N-H at 10.76 ppm in DMSO-d6.[5]
Conclusion
The synthesis of this compound is a manageable transformation with careful attention to the inherent instability of the 3-aminoindole starting material. By utilizing the more stable hydrochloride salt, maintaining low temperatures and an inert atmosphere, and carefully controlling stoichiometry, researchers can achieve high yields of the desired product. This guide provides a solid foundation for troubleshooting common issues and optimizing your reaction conditions. For further assistance, please do not hesitate to contact our technical support team.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
-
Supporting Information. (n.d.). [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
PubChem. tert-Butyl ((1H-indol-3-yl)methyl)carbamate. [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. [Link]
-
chemeurope.com. Di-tert-butyl dicarbonate. [Link]
-
The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]
-
PubChem. tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. [Link]
-
Reddit. Troubleshooting of hydrazine carbamate synthesis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Organic Syntheses. 1H-Indole, 3-ethyl-. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
PubChem. Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
ResearchGate. ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
National Institutes of Health. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. [Link]
-
The Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
-
ACS Publications. Gold(I)-Catalyzed Enantioselective Hydroamination of N-Allenyl Carbamates. [Link]
-
ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
The Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
National Institutes of Health. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 14C‐labeled indole‐3‐acetylaspartic acid. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Di-tert-butyl_dicarbonate [chemeurope.com]
Technical Support Center: Synthesis of tert-Butyl 1H-indol-3-ylcarbamate
Welcome to the technical support resource for the synthesis of tert-butyl 1H-indol-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this synthesis. We provide in-depth, field-proven insights and actionable solutions based on established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often used to introduce a protected 3-aminoindole moiety. While its synthesis appears straightforward, typically via a Curtius rearrangement of indole-3-carbonyl azide, the pathway is fraught with potential side reactions. The primary culprit is the highly reactive isocyanate intermediate, whose fate determines the success and purity of the final product. This guide provides a structured troubleshooting framework to identify, mitigate, and prevent the formation of common impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis, presented in a question-and-answer format.
Part A: Issues Related to the Curtius Rearrangement Pathway
The most common route to this compound involves the conversion of indole-3-carboxylic acid to an acyl azide, followed by a thermally induced Curtius rearrangement to form indole-3-isocyanate. This isocyanate is then trapped in situ with tert-butanol.
dot
Caption: Figure 1. Primary Synthetic Pathway via Curtius Rearrangement
Q1: My primary impurity has a molecular weight of 287.13 g/mol and is difficult to separate from my product. What is it and how do I prevent its formation?
A1: Cause & Identification: This impurity is almost certainly the symmetrical urea, 1,3-di(1H-indol-3-yl)urea . It forms when the highly electrophilic indole-3-isocyanate intermediate reacts with 3-aminoindole instead of the intended tert-butanol.[1][2] The 3-aminoindole is generated in situ from the hydrolysis of the isocyanate by residual water in the reaction. The resulting amine is a potent nucleophile and reacts rapidly with another molecule of isocyanate.
Mechanism of Urea Formation:
-
Isocyanate Hydrolysis: Indole-3-NCO + H₂O → [Indole-3-carbamic acid] → Indole-3-NH₂ + CO₂
-
Urea Coupling: Indole-3-NCO + Indole-3-NH₂ → 1,3-di(1H-indol-3-yl)urea
dot
Caption: Figure 2. Mechanism of Symmetrical Urea Byproduct Formation
Troubleshooting & Prevention:
| Strategy | Rationale |
| Ensure Anhydrous Conditions | Rigorously dry all glassware, solvents (especially the non-polar solvent for the rearrangement, like toluene or benzene), and reagents. Use freshly distilled solvents and store them over molecular sieves. |
| Control Reaction Temperature | The Curtius rearrangement itself requires heat, but excessive temperatures can accelerate side reactions.[3] Perform the rearrangement at the lowest effective temperature (typically refluxing toluene, ~110 °C) and for the minimum time required for complete conversion of the acyl azide. |
| Use Excess Trapping Agent | Use a significant excess of tert-butanol (3-5 equivalents). This increases the probability that the isocyanate will be trapped by the alcohol rather than by trace water or the resulting amine, according to Le Châtelier's principle. |
| Control Reagent Concentration | Running the reaction at a lower concentration (e.g., 0.1 M) can sometimes disfavor the bimolecular urea formation side reaction.[1] |
Q2: My reaction yield is low, and I'm recovering unreacted indole-3-carboxylic acid. What's going wrong?
A2: Cause & Identification: This points to an inefficient formation of the indole-3-carbonyl azide intermediate. The conversion of a carboxylic acid to an acyl azide is the critical first step, and its success depends on the chosen reagents and conditions.
Troubleshooting & Prevention:
-
Method 1: Using Diphenylphosphoryl Azide (DPPA): This is a common one-pot method.[4]
-
Base: Ensure an appropriate base (e.g., triethylamine, Et₃N) is used to deprotonate the carboxylic acid, activating it for reaction with DPPA. Use at least one equivalent of a non-nucleophilic base.
-
Temperature: The initial reaction should be carried out at a low temperature (e.g., 0 °C) before heating for the rearrangement to prevent premature decomposition of the azide.
-
-
Method 2: Two-step via Acyl Chloride:
-
Acyl Chloride Formation: Ensure complete conversion of the carboxylic acid to the acyl chloride using reagents like oxalyl chloride or thionyl chloride.[4] A catalytic amount of DMF is often required. This step must be performed under strictly anhydrous conditions.
-
Azide Formation: The subsequent reaction with sodium azide (NaN₃) should be done carefully in a suitable solvent (e.g., acetone, biphasic with water). Incomplete reaction here will leave unreacted acyl chloride, which will be hydrolyzed back to the carboxylic acid during workup.
-
Q3: I am observing N-1 Boc protection on my final product. How can this happen and how do I avoid it?
A3: Cause & Identification: While less common in the Curtius route, this side reaction is more prevalent if using di-tert-butyl dicarbonate (Boc₂O) to directly protect 3-aminoindole. However, it can occur under certain conditions if Boc₂O is present or formed. The indole N-H proton is weakly acidic and can be deprotonated by a strong enough base, allowing the nitrogen to act as a nucleophile.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Avoid Strong Bases | When using Boc₂O for protection, avoid strong, non-hindered bases that can easily deprotonate the indole nitrogen. Mild bases or even base-free conditions are preferred if the primary amine is sufficiently nucleophilic. |
| Use a Catalyst Judiciously | Catalysts like 4-(dimethylamino)pyridine (DMAP) are known to facilitate Boc protection but can also promote N-1 protection on the indole ring.[5] If used, it should be in catalytic amounts and at low temperatures. |
| Stoichiometry Control | Use only a slight excess (1.05-1.1 equivalents) of the Boc-protection agent (e.g., Boc₂O) to minimize the chance of double protection. |
dot dot
digraph "Boc_Protection_Selectivity" { graph [label="Figure 3. Competing N-3 vs. N-1 Boc Protection", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Start" [label="3-Aminoindole"]; "Boc2O" [label="Boc₂O", shape=plaintext]; "Desired" [label="N-3 Protected\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Product" [label="N-1, N-3 Di-Boc\n(Side Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N1_Product" [label="N-1 Protected\n(Side Product)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Desired" [label=" Kinetic Product\n (More Nucleophilic N)"]; "Desired" -> "Side_Product" [label=" Base / Excess Boc₂O"]; "Start" -> "N1_Product" [label=" Strong Base\n (Thermodynamic?)"]; }
Sources
- 1. Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 1. The curtius rearrangement and urea formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Curtius Rearrangement - Urea Product [commonorganicchemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of tert-Butyl 1H-Indol-3-ylcarbamate
Welcome to the technical support guide for the purification of tert-butyl 1H-indol-3-ylcarbamate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, empowering you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the column chromatography of this compound.
Q1: What are the recommended starting conditions (stationary and mobile phase) for this purification?
A: For a compound of moderate polarity like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase. The ideal mobile phase is typically a non-polar/polar solvent mixture. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes or heptane. Begin with a low polarity mixture (e.g., 10-20% EtOAc in hexanes) and gradually increase the concentration of ethyl acetate.
Q2: How can I effectively visualize this compound on a TLC plate?
Q3: Is this compound stable on silica gel?
A: Indoles can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to streaking on TLC or decomposition during column chromatography[2]. If you observe significant tailing or suspect product loss, you may need to use deactivated silica gel. This can be achieved by pre-treating the silica with a base or adding a small percentage (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent[3].
Q4: What are the likely impurities I might encounter?
A: Impurities will depend on the synthetic route used to prepare the carbamate. Common impurities could include unreacted starting materials such as 3-aminoindole or di-tert-butyl dicarbonate (Boc-anhydride). Side products from the reaction or degradation products may also be present. Running a diagnostic TLC with lanes for your crude product and the starting materials is crucial for identifying these.
Q5: My compound is not very soluble in my chosen eluent. How should I load it onto the column?
A: If your compound has poor solubility in the initial, low-polarity eluent, attempting to load it in a strong solvent will result in poor separation. The best approach is "dry loading."[3][4] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent completely to get a free-flowing powder, and then carefully adding this powder to the top of your packed column[3].
Troubleshooting Guide: Common Purification Issues
This guide provides a structured approach to diagnosing and solving problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimal. - Overloaded Column: Too much crude material was loaded for the amount of silica used. | - Re-optimize TLC: Test different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to achieve better separation (ΔRf > 0.2). - Run a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This sharpens bands and improves resolution[3]. - Reduce Load: Use a larger column or decrease the amount of material loaded. A typical ratio is 1:30 to 1:100 of compound to silica gel by weight. |
| Streaking / Tailing on TLC & Column | - Acidic Silica Interaction: The indole N-H proton may be interacting with acidic sites on the silica gel. - Compound Overload: The sample concentration is too high for the stationary phase. | - Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or a few drops of ammonia into your mobile phase to neutralize acidic sites on the silica[3]. - Use Deactivated Silica: Consider using commercially available deactivated silica or alumina. - Dilute Sample: Ensure the sample is not overloaded on the TLC plate or the column. |
| Low or No Product Recovery | - Compound Decomposition: The compound may be unstable on the silica gel[2]. - Compound Stuck on Column: The eluent may not be polar enough to elute the compound. - Product is Highly Diluted: The compound may have eluted in many fractions at a low concentration[2]. | - Perform a Silica Stability Test: Spot the compound on a TLC plate, let it sit for a few hours, then elute. If a new spot appears or the original spot diminishes, decomposition is likely. Use deactivated silica as mentioned above. - Increase Eluent Polarity: After your expected elution, flush the column with a much stronger solvent (e.g., 10% Methanol in EtOAc) and check the fractions for your product. - Combine and Concentrate: Combine fractions that you suspect contain the product and concentrate them to see if the compound is present[2]. |
| Cracked or Channeled Column Bed | - Poor Packing Technique: Air bubbles or channels were introduced during packing. - Heat of Solvation: Using solvents like methanol can generate heat when mixed with silica, causing solvent to boil and crack the bed. | - Repack the Column: Ensure you are using a proper slurry packing method to create a homogenous bed[5]. - Use Pre-mixed Solvents: When using solvents with high heats of solvation, pre-mix the eluent and allow it to cool to room temperature before packing. |
Experimental Protocols & Workflows
Workflow for Purification of this compound
Caption: Standard workflow from crude material to purified product.
Troubleshooting Decision Tree
Caption: Decision tree for common column chromatography issues.
Protocol 1: TLC Analysis and Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible[6].
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% EtOAc/Hexanes). Ensure the chamber is saturated with solvent vapors for best results[6].
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp and then with a chemical stain (e.g., KMnO₄).
Protocol 2: Column Chromatography Purification (Wet Slurry Packing)
-
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[5].
-
Slurry Preparation: In a beaker, mix your silica gel with your initial, low-polarity eluent to form a consistent slurry.
-
Packing: Pour the slurry into the column. Use gentle air pressure or tapping to ensure an even, compact bed free of air bubbles or cracks[5][7].
-
Equilibration: Once packed, allow 2-3 column volumes of the eluent to pass through the column to fully equilibrate the stationary phase. Never let the solvent level drop below the top of the silica bed[7].
-
Sample Loading (Wet): Dissolve your crude product in the minimum amount of solvent (preferably the eluent itself). Carefully pipette this solution onto the top of the silica bed[4].
-
Sample Loading (Dry): (Recommended if solubility is low) Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column[3].
-
Elution: Carefully add your eluent to the column. Begin collecting fractions. Elute with your optimized solvent system, either isocratically or by gradually increasing the polarity (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.
References
-
ChemBK. (2024). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. Retrieved from [Link]
-
ChemBK. (2024). (R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1H-indol-3-yl)methyl)carbamate. Retrieved from [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
YouTube. (2022). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography Techniques. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of tert-Butyl 1H-indol-3-ylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl 1H-indol-3-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during this synthesis, with the goal of improving your reaction yield and product purity.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, typically involves the protection of the amino group of 3-aminoindole using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide provides a systematic approach to identifying and resolving these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is one of the most common frustrations in chemical synthesis. For the Boc protection of 3-aminoindole, several factors can be at play.
Possible Cause 1: Incomplete Reaction
An incomplete reaction is a primary culprit for low yields. This can be due to several factors including insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.
Troubleshooting Protocol:
-
Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (3-aminoindole). A common mobile phase for this analysis is a mixture of petroleum ether and ethyl acetate (e.g., 70:30 v/v).[1] The disappearance of the starting material spot indicates reaction completion.
-
Optimize Reaction Time and Temperature: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture to 40-50°C.[2] However, avoid excessive heat as it can lead to the decomposition of Boc₂O.[2]
-
Adjust Reagent Stoichiometry: While a 1:1 molar ratio of 3-aminoindole to Boc₂O is theoretically sufficient, using a slight excess of Boc₂O (1.1-1.2 equivalents) can help drive the reaction to completion.[3]
Possible Cause 2: Degradation of Starting Material or Product
Indole derivatives can be sensitive to acidic conditions and oxidation. The stability of 3-aminoindole itself can also be a factor.
Troubleshooting Protocol:
-
Ensure High-Quality Starting Materials: Use freshly sourced or properly stored 3-aminoindole. If the purity is questionable, consider purification by recrystallization or column chromatography before use.
-
Maintain a Non-Acidic Environment: The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) to neutralize any acidic byproducts and to act as a catalyst.[2] Ensure the base is added in an appropriate amount (catalytic for DMAP, or stoichiometric for TEA if acidic impurities are expected).
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich indole ring, especially if the reaction is heated for an extended period.[4]
FAQ 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?
The formation of side products is a common challenge that complicates purification and reduces the yield of the desired product.
Possible Cause 1: Double Boc Protection
The primary amine of 3-aminoindole can potentially react with two equivalents of Boc₂O, leading to the formation of a di-Boc protected product.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the amount of Boc₂O used. Avoid a large excess of the protecting group reagent.
-
Reaction Temperature: Higher temperatures may favor the formation of the di-Boc product. Maintaining a moderate temperature (room temperature to 40°C) is advisable.[2]
Possible Cause 2: N-H Deprotonation of the Indole Ring
The indole N-H is acidic and can be deprotonated by a strong base, leading to subsequent reaction with Boc₂O at the N1 position of the indole ring.
Troubleshooting Protocol:
-
Choice of Base: Use a milder base like triethylamine. Stronger bases are more likely to deprotonate the indole nitrogen.
-
Reaction Conditions: Performing the reaction at a lower temperature can help to minimize this side reaction.
Visualizing the Main Reaction and Potential Side Reactions:
Caption: Desired reaction pathway and potential side reactions.
FAQ 3: I am having difficulty purifying my product. What are the best practices for purification?
Effective purification is crucial for obtaining a high-purity final product.
Purification Strategy 1: Column Chromatography
Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and side products.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.
-
Elution: Start with a less polar eluent (e.g., 90:10 petroleum ether/ethyl acetate) and gradually increase the polarity to elute the components. The desired product is moderately polar and should elute after non-polar impurities. Monitor the fractions by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Purification Strategy 2: Recrystallization
If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method.
Experimental Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for indole derivatives include ethyl acetate, hexane, and dichloromethane. A mixture of hexane and dichloromethane can be effective.[4]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Good solubility for reactants; relatively inert.[3] |
| Base | Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) | Neutralizes acidic byproducts and can catalyze the reaction.[2][3] |
| Temperature | Room Temperature to 40°C | Balances reaction rate with the stability of Boc₂O.[2] |
| Boc₂O Equivalents | 1.1 - 1.2 | Drives the reaction to completion.[3] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | To determine the endpoint of the reaction accurately. |
| Purification | Column Chromatography or Recrystallization | To remove unreacted starting materials and side products.[1][4] |
Experimental Workflow
Caption: General experimental workflow for the synthesis.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis, leading to more reliable and reproducible results in your research and development endeavors.
References
-
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. National Institutes of Health. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
tert-Butyl ((1H-indol-3-yl)methyl)carbamate. PubChem. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Royal Society of Chemistry. [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Science.gov. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ResearchGate. [Link]
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]
Sources
unexpected byproducts in the deprotection of tert-butyl 1H-indol-3-ylcarbamate
Welcome to the technical support center for the deprotection of tert-butyl 1H-indol-3-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering unexpected byproducts and challenges during this critical synthetic step. As the 3-aminoindole core is a valuable scaffold in numerous biologically active molecules, achieving a clean and efficient deprotection is paramount. This document provides in-depth troubleshooting advice, alternative protocols, and the mechanistic rationale behind these recommendations.
Understanding the Core Challenge: The Instability of 3-Aminoindole
The primary challenge in the deprotection of this compound is not necessarily the cleavage of the Boc group itself, but the inherent instability of the resulting product, 3-aminoindole.[1] This electron-rich heterocycle is highly susceptible to oxidation and degradation, particularly in the presence of air and light.[1] This instability is the root cause of many of the observed byproducts, which often manifest as complex mixtures or dark-colored precipitates.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black after adding TFA. Is this normal?
A1: While a slight color change can be expected, a rapid darkening to brown or black is often indicative of the decomposition of the 3-aminoindole product. This is a common observation and is primarily due to oxidative degradation. The troubleshooting sections below offer strategies to mitigate this.
Q2: I've successfully removed the Boc group, but my product degrades upon standing or during purification. How can I improve its stability?
A2: The free 3-aminoindole is notoriously unstable.[1] The most effective strategy is to use the deprotected product in situ in the subsequent reaction step, minimizing exposure to air and light. If isolation is necessary, consider converting it to a more stable salt, such as the hydrochloride salt, immediately after deprotection and workup.[2]
Q3: My LC-MS analysis shows a peak with a mass of +56 Da compared to my expected product. What is this byproduct?
A3: A +56 Da mass shift is a tell-tale sign of tert-butylation of your product. The tert-butyl cation (tBu⁺), a reactive electrophile, is generated during the acid-catalyzed cleavage of the Boc group. This cation can then alkylate the electron-rich indole ring, a common side reaction.
Q4: Can I use standard Boc deprotection conditions like TFA in DCM?
A4: Yes, Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a common and effective method for Boc deprotection. However, due to the issues mentioned above (product instability and tert-butylation), this method often requires careful optimization and the use of scavengers for substrates like 3-aminoindoles.
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section is designed to help you diagnose and solve common problems encountered during the deprotection of this compound.
Issue 1: Low Yield and Significant Decomposition (Darkening of Reaction Mixture)
-
Potential Cause: The primary cause is the oxidative degradation of the highly reactive 3-aminoindole product under the reaction or workup conditions.
-
Solutions:
-
Immediate In Situ Use: The most robust solution is to perform the subsequent reaction in the same pot after the deprotection is complete, without isolating the 3-aminoindole.
-
Milder Deprotection Conditions: Strong acids can accelerate decomposition. Consider switching to a milder deprotection protocol. Detailed protocols are provided below for:
-
Thermolytic Deprotection (Section 4.2)
-
Basic Deprotection (Section 4.3)
-
Lewis Acid-Mediated Deprotection (Section 4.4)
-
Oxalyl Chloride/Methanol Deprotection (Section 4.5)
-
-
Degassing and Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents are thoroughly degassed to minimize exposure to oxygen.
-
Issue 2: Presence of tert-Butylated Byproduct (+56 Da in MS)
-
Potential Cause: The reactive tert-butyl cation generated during acidic deprotection is alkylating the indole ring.
-
Solution: Employ Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your product.
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): Highly effective and volatile.
-
Triethylsilane (TES): Similar to TIS.
-
Anisole: A classic scavenger, though less volatile.
-
-
Implementation: Add 5-10 equivalents of the scavenger to your reaction mixture before initiating the deprotection with acid. A detailed protocol is provided in Section 4.1.
-
Issue 3: Incomplete Deprotection
-
Potential Cause 1: Insufficient acid strength or reaction time.
-
Potential Cause 2: Steric hindrance around the carbamate.
-
Solutions:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and prolong the reaction time as needed. Gentle warming (e.g., to 40 °C) can also be effective, but be mindful of potential product degradation.
-
Increase Acid Concentration: If using TFA/DCM, you can increase the ratio of TFA. However, for sensitive substrates, this may exacerbate degradation.
-
Switch to a More Forcing, Yet Controlled, Method: If standard TFA conditions are ineffective, consider using 4M HCl in dioxane, but ensure a scavenger is present.
-
Detailed Experimental Protocols
Standard Acidic Deprotection with Scavengers
This protocol is a starting point for TFA-mediated deprotection, incorporating scavengers to minimize tert-butylation.
-
Preparation: Dissolve the this compound in dichloromethane (DCM) (approx. 0.1 M).
-
Scavenger Addition: Add triisopropylsilane (TIS) (5-10 equivalents) to the solution.
-
Deprotection: Cool the mixture to 0 °C. Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-3 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with DCM or toluene several times to remove residual TFA. The crude product is the TFA salt of 3-aminoindole. For neutralization, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Caution: The free base is unstable.
Thermolytic Deprotection
This method avoids acidic reagents altogether, relying on heat to cleave the Boc group.[3][4]
-
Preparation: Dissolve the this compound in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[3]
-
Reaction: Heat the solution to reflux or use microwave irradiation (e.g., 120-150 °C).[4] Monitor the reaction by TLC or LC-MS. Reaction times can be significantly shorter with microwave heating.
-
Workup: Upon completion, remove the solvent under reduced pressure to yield the deprotected 3-aminoindole.
Basic Deprotection with Sodium Methoxide
This mild, basic method is suitable for N-Boc protected indoles.[5][6]
-
Preparation: Dissolve the this compound in dry methanol (MeOH).
-
Deprotection: Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1-0.3 equivalents).
-
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Neutralize the reaction with a mild acid (e.g., dilute aqueous NH₄Cl) and extract the product with a suitable organic solvent.
Lewis Acid-Mediated Deprotection with Zinc Bromide
Zinc bromide is a mild Lewis acid that can effect Boc deprotection.[7][8]
-
Preparation: Dissolve the this compound in a non-polar solvent like dichloromethane (DCM).
-
Deprotection: Add an excess of zinc bromide (ZnBr₂) (e.g., 3-4 equivalents).[7][9]
-
Reaction: Stir the mixture at room temperature. This reaction can be slow, sometimes requiring several hours to days.[9] Monitor by TLC or LC-MS.
-
Workup: Quench the reaction with an aqueous solution of a mild base (e.g., NaHCO₃ or Na₂CO₃) and extract the product with an organic solvent.
Deprotection with Oxalyl Chloride in Methanol
This is a very mild and rapid method for Boc deprotection.[10][11][12]
-
Preparation: Dissolve the this compound in methanol (MeOH) (approx. 0.1 M).[12]
-
Deprotection: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[12] An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. Deprotection is typically rapid, often complete within 1-4 hours.[10][11][12]
-
Workup: Remove the solvent under reduced pressure. The product is obtained as the hydrochloride salt.
Data and Byproduct Analysis
| Byproduct | Identification Method | Key Signature |
| tert-Butylated Indole | LC-MS | Expected Mass + 56 Da |
| Oxidative Dimer | LC-MS | Expected Mass x 2 - 2H |
| Other Degradation Products | HPLC | Multiple, often broad peaks |
NMR Spectroscopy:
-
Successful Deprotection: Disappearance of the characteristic tert-butyl singlet around 1.5 ppm in the ¹H NMR spectrum.
-
tert-Butylation: Appearance of a new singlet in the aliphatic region (around 1.3-1.6 ppm) corresponding to the attached tert-butyl group, along with changes in the aromatic region of the indole.
-
Dimerization/Degradation: Complex, often poorly resolved signals in the aromatic region of the ¹H NMR spectrum, indicating a mixture of products.
Visualizing the Chemistry: Mechanisms and Workflows
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Key side reactions during deprotection.
Sources
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-aminoindole HCl | 57778-93-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. Zinc Bromide [commonorganicchemistry.com]
- 8. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 10. awuahlab.com [awuahlab.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
stability of tert-butyl 1H-indol-3-ylcarbamate under acidic and basic conditions
Welcome to the technical support resource for tert-butyl 1H-indol-3-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the stability of this compound, particularly focusing on the reactivity of the tert-butoxycarbonyl (Boc) protecting group under various experimental conditions. Here, we provide in-depth answers to common questions, troubleshooting guides for potential issues, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
The stability of this compound is overwhelmingly dictated by the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the 3-aminomethylindole core. The Boc group is a cornerstone of modern organic synthesis, prized for its general stability towards nucleophiles and basic conditions, while being readily removable under acidic conditions.[1][2] However, the specific placement of the Boc group on an indole nitrogen introduces unique reactivity considerations.[3][4]
Here is a summary of its stability under different pH conditions:
| Condition | Stability | Mechanism of Degradation |
| Acidic (pH < 5) | Highly Labile | Acid-catalyzed cleavage of the carbamate to yield 3-amino-1H-indole, isobutylene, and carbon dioxide.[5] |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation is expected under neutral conditions at ambient temperature. |
| Basic (pH > 9) | Generally Stable | The Boc group is typically resistant to a wide range of basic conditions and nucleophiles.[2] |
| Specific Basic Conditions | Labile | Can be cleaved by specific base/solvent systems (e.g., NaOMe/MeOH, K₂CO₃/MeOH).[3][6] |
Stability & Troubleshooting Under Acidic Conditions
The defining characteristic of the Boc group is its lability in the presence of acid. This section addresses the mechanism, common issues, and solutions for handling this compound in acidic media.
Q2: Why is the Boc group on this compound so sensitive to acid?
The cleavage of a tert-butyl carbamate is an acid-catalyzed process that proceeds via a unimolecular (E1 or SN1-type) mechanism.[7] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which makes the carbamate a better leaving group. Subsequently, the C-O bond cleaves to form a highly stable tert-butyl cation and a transient carbamic acid intermediate.[8] This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation is typically neutralized by forming isobutylene or reacting with a nucleophilic solvent or scavenger.[8][9]
Mechanism of Acid-Catalyzed Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q4: I am observing side products after acidic workup. What are they?
The primary culprit for side-product formation is the highly reactive tert-butyl cation generated during cleavage. [2]This electrophile can alkylate any available nucleophile in the reaction mixture.
-
Common Side Reaction: Alkylation of the electron-rich indole ring by the tert-butyl cation. Tryptophan and its derivatives are particularly susceptible to this side reaction.
-
Solution: Use a Scavenger. To prevent this, a cation scavenger should be added to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2-5% (v/v) | Highly effective. Reacts with the cation to form a stable silyl ether. |
| Water | 2-5% (v/v) | Reacts with the cation to form tert-butanol. Effective and inexpensive. [10] |
| Thiophenol or Anisole | 2-5% (v/v) | Classical scavengers used in peptide chemistry. [2] |
Stability & Troubleshooting Under Basic Conditions
While generally considered base-stable, the N-Boc group on an indole represents a specific case where cleavage can be achieved under certain basic conditions.
Q5: Is this compound truly stable to bases?
For most common laboratory bases (e.g., NaOH, KOH, LiOH in aqueous solutions, NaHCO₃, Et₃N, DIPEA), the compound is stable. The carbamate carbonyl is less electrophilic than an ester due to resonance with the nitrogen lone pair, making it resistant to nucleophilic attack. [8]Furthermore, the steric bulk of the tert-butyl group hinders direct attack at the carbonyl carbon. [8] However, N-Boc protected indoles, pyrroles, and other electron-rich heterocycles can be deprotected under specific non-aqueous basic conditions. [3][4]This provides a valuable orthogonal deprotection strategy when acid-labile groups must be preserved. [11]
Q6: Under what basic conditions will the Boc group cleave?
Cleavage can be achieved using strong alkoxide bases in anhydrous alcohol or with carbonate bases at elevated temperatures. [3][6]This method is particularly effective for N-Boc groups on heteroarenes bearing electron-withdrawing groups. [6]
| Reagent System | Conditions | Efficacy | Reference |
|---|---|---|---|
| Sodium Methoxide (NaOMe) | Catalytic (20 mol%) in dry MeOH, ambient temp, 1-3h | High yields (85-98%) | [3][11] |
| Potassium Carbonate (K₂CO₃) | Aqueous Methanol, Reflux | Highly effective, especially with electron-withdrawing groups | [6] |
| Sodium Carbonate (Na₂CO₃) | Refluxing DME | A mild and selective method | [4]|
Q7: My compound seems to be degrading under strongly basic conditions, but it's not the expected deprotection. What could be happening?
While the Boc group itself is robust, the indole core can be sensitive to harsh conditions. [12]
-
Potential Issue: Deprotonation and Air Oxidation. The indole N-H is acidic and can be deprotonated by strong bases. The resulting indolide anion can be susceptible to air oxidation, leading to complex degradation products.
-
Solution: If you are not intending to cleave the Boc group, avoid using excessively strong bases (e.g., n-BuLi, NaH) unless under a strictly inert atmosphere (N₂ or Ar). For general purposes, use milder organic or inorganic bases like triethylamine or potassium carbonate.
Analytical Methods for Monitoring Stability
Properly monitoring your reaction is critical for troubleshooting and optimization.
Q8: What are the best methods to monitor the stability or deprotection of my compound?
A combination of chromatographic and spectroscopic techniques should be used for a comprehensive analysis. [13][14]
-
Thin Layer Chromatography (TLC): The quickest and most straightforward method to qualitatively monitor reaction progress. The deprotected amine product will be significantly more polar than the Boc-protected starting material, resulting in a much lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides quantitative information about the disappearance of starting material and the appearance of the product, confirmed by their respective mass-to-charge ratios. [13]3. High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying any side products or remaining starting material. [15]4. Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the starting material, product, and any isolated impurities. For deprotection, the disappearance of the large singlet at ~1.4 ppm (corresponding to the nine protons of the tert-butyl group) is a clear indicator of reaction completion. [14]
Experimental Protocols
Protocol 1: Standard Acid-Mediated Deprotection (TFA/DCM)
This protocol is a robust method for the complete removal of the Boc group.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) (0.2 eq, ~5% v/v) to the solution and stir for 2 minutes.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 eq, maintaining a 1:1 to 1:4 TFA:DCM ratio) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction every 30 minutes by TLC or LC-MS until the starting material is no longer visible (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting amine salt can be purified by precipitation, crystallization, or chromatography. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) before extraction.
Protocol 2: Selective Base-Mediated Deprotection (NaOMe/MeOH)
This protocol is ideal for substrates containing other acid-labile protecting groups. [3]
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) to a concentration of 0.1 M.
-
Base Addition: Add a catalytic amount of sodium methoxide (NaOMe) (0.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at ambient temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography. [3]
Experimental Workflow Diagram
Caption: General experimental workflow for a deprotection reaction.
References
-
Reddy, K. R., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). Bases - BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1H-indol-3-yl)methyl)carbamate. Retrieved from [Link]
-
Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
YouTube. (2018). ether cleavage with strong acids. [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
-
ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. [Link]
-
ACS Publications. (n.d.). tert-Butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate: a new reagent for use in Mitsunobu reactions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
preventing N-alkylation during the synthesis of tert-butyl 1H-indol-3-ylcarbamate
A Guide to Preventing N-Alkylation and Ensuring Chemoselective Boc Protection
Welcome to the Technical Support Center for the synthesis of tert-butyl 1H-indol-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of selectively protecting the 3-amino group of 3-aminoindole without inducing undesired N-alkylation at the indole nitrogen (N1 position). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this crucial synthetic step.
Understanding the Core Challenge: Competing Nucleophiles
The primary hurdle in the synthesis of this compound is the presence of two nucleophilic nitrogen atoms in the starting material, 3-aminoindole:
-
The C3-Amino Group (-NH₂): This is the target for acylation with di-tert-butyl dicarbonate ((Boc)₂O).
-
The Indole Ring Nitrogen (N1-H): This nitrogen can also react with (Boc)₂O, leading to the formation of the undesired N-alkylated byproduct, tert-butyl 3-amino-1H-indole-1-carboxylate.
The selectivity of the reaction hinges on the relative nucleophilicity of these two sites under the chosen reaction conditions. Generally, the exocyclic C3-amino group is more basic and nucleophilic than the endocyclic indole nitrogen, whose lone pair is involved in the aromatic sextet of the pyrrole ring.[1] However, under certain conditions, especially with strong bases that can deprotonate the indole N-H, N1-alkylation can become a significant competing reaction.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question: My reaction is producing a significant amount of the N1-Boc protected isomer. How can I improve the selectivity for the C3-amino group?
Answer: This is the most common issue and it points to reaction conditions that are favoring the N1-alkylation pathway. Here are the key parameters to adjust:
-
Choice of Base: The base is critical. Strong bases like sodium hydride (NaH) will deprotonate the indole nitrogen, making it a potent nucleophile and leading to N1-alkylation.[2] Opt for milder, non-nucleophilic bases that are sufficient to facilitate the reaction of the more nucleophilic C3-amino group but not strong enough to deprotonate the indole N-H. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often suitable choices. In many cases, the reaction can proceed without any base, relying on the inherent nucleophilicity of the amino group.
-
Solvent Selection: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are common choices. Protic solvents could potentially interfere with the reaction.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures can provide the activation energy needed for the less favorable N1-alkylation to occur.
-
Use of a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for Boc protections.[1][3] It reacts with (Boc)₂O to form a more reactive intermediate, which is then attacked by the amine. Using a catalytic amount of DMAP can accelerate the desired C3-amination, often allowing the reaction to proceed under milder conditions and without a stronger base, thus minimizing N1-alkylation.[1]
Question: The reaction is very slow or incomplete, even with extended reaction times. What can I do?
Answer: Low reactivity can be due to several factors:
-
Poorly Nucleophilic Amine: While the C3-amino group is generally nucleophilic, its reactivity can be influenced by the overall electronic properties of the indole ring.
-
Reagent Quality: Ensure your di-tert-butyl dicarbonate is of high quality and has not hydrolyzed.
-
Catalyst Inefficiency: If using DMAP, ensure it is not degraded. Consider adding a fresh batch.
-
Solution: As mentioned above, the addition of a catalytic amount of DMAP can significantly accelerate the reaction.[1] If the reaction is still sluggish, a slight increase in temperature (e.g., to 40 °C) can be attempted, but monitor carefully for the formation of the N1-alkylated byproduct by thin-layer chromatography (TLC).
Question: How can I confirm the structure of my product and differentiate it from the N1-Boc isomer?
Answer: 1H NMR spectroscopy is the most definitive method for distinguishing between the two isomers.[4]
-
This compound (Desired Product):
-
You will observe a singlet for the nine protons of the tert-butyl group, typically around 1.5 ppm.[4]
-
A signal for the indole N-H proton will be present, usually as a broad singlet at a downfield chemical shift (often > 8 ppm).
-
A signal for the carbamate N-H proton will also be present.
-
-
tert-Butyl 3-amino-1H-indole-1-carboxylate (N1-Alkylated Byproduct):
-
You will see the characteristic singlet for the tert-butyl group.
-
The indole N-H signal will be absent.
-
The signals for the protons on the aromatic part of the indole ring will likely be shifted compared to the desired product.
-
Question: I have a mixture of the desired product and the N1-Boc isomer. How can I separate them?
Answer: Separation can be challenging due to the similar polarities of the isomers.
-
Column Chromatography: Careful flash column chromatography on silica gel is the most common method. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) is recommended. The separation may require trying different solvent systems to achieve good resolution.
-
Recrystallization: If a suitable solvent system can be found, recrystallization may be an effective method for purification, especially if one isomer is significantly more crystalline than the other.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving selective N-Boc protection of the C3-amino group?
A1: The principle is based on the difference in nucleophilicity between the C3-amino group and the N1-indole nitrogen. The C3-amino group is an aliphatic-like amine and is more basic and nucleophilic than the indole nitrogen, whose lone pair contributes to the aromaticity of the ring.[1] By using mild reaction conditions (no strong base, moderate temperature), the more nucleophilic C3-amino group reacts preferentially with the electrophilic Boc-anhydride.
Q2: Can I use a strong base to deprotonate the C3-amino group to increase its reactivity?
A2: This is generally not recommended. A base strong enough to deprotonate the C3-amino group will almost certainly deprotonate the more acidic indole N-H (pKa ≈ 17), leading to the formation of the highly nucleophilic indolide anion and resulting in significant, if not exclusive, N1-alkylation.
Q3: Is 3-aminoindole stable? Are there any special handling precautions?
A3: Unprotected 3-aminoindoles can be unstable and are often sensitive to light and air, which can lead to oxidative decomposition.[5][6] It is advisable to use freshly prepared or purified 3-aminoindole and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there alternative reagents to (Boc)₂O for this transformation?
A4: While (Boc)₂O is the most common reagent, other Boc-donating reagents exist. However, the selectivity issue remains the primary challenge, and optimizing the reaction conditions is more critical than changing the reagent in this case.
Recommended Experimental Protocol
This protocol is designed to favor the selective N-Boc protection of the C3-amino group of 3-aminoindole.
Materials:
-
3-Aminoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 3-aminoindole (1.0 eq.) in anhydrous DCM, add di-tert-butyl dicarbonate (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material, product, and potential N1-Boc byproduct should have different Rf values.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Table 1: Troubleshooting Reaction Conditions
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Base | Strong base (e.g., NaH, LDA) | Mild non-nucleophilic base (e.g., Et₃N, DIPEA) or no base | Strong bases deprotonate the indole N-H, increasing its nucleophilicity and promoting N1-alkylation.[2] |
| Catalyst | No catalyst | Catalytic DMAP (0.05 - 0.2 eq.) | DMAP accelerates the desired acylation of the more nucleophilic C3-amino group, allowing for milder conditions.[1][3] |
| Temperature | High temperature (> 40 °C) | 0 °C to room temperature | Lower temperatures increase the selectivity for the kinetically favored product (C3-NHBoc). |
| (Boc)₂O Stoichiometry | Large excess (>1.5 eq.) | 1.05 - 1.2 eq. | A large excess can increase the likelihood of di-protection or reaction at the less reactive N1 site. |
Visualizing the Process
Diagram 1: Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor selectivity in the Boc protection of 3-aminoindole.
Diagram 2: Reaction Pathways
Caption: Competing reaction pathways for the Boc protection of 3-aminoindole.
By carefully controlling the reaction conditions, particularly the choice of base and the use of a catalyst like DMAP, the selective N-Boc protection of the C3-amino group of 3-aminoindole can be achieved with high efficiency, minimizing the formation of the undesired N1-alkylated byproduct.
References
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. d-nb.info [d-nb.info]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of tert-Butyl 1H-Indol-3-ylcarbamate
Welcome to the technical support center for the regioselective functionalization of tert-butyl 1H-indol-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this versatile indole derivative. The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, its functionalization presents unique challenges due to the interplay of electronic effects and the reactivity of multiple sites on the indole ring.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired regioselectivity.
I. Foundational Concepts: Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent reactivity of the starting material. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[3] The preferred site for electrophilic substitution on an unsubstituted indole is the C3 position.[3][4] However, in our substrate, the C3 position is already substituted with a tert-butoxycarbonyl (Boc)-protected amine. This has several important consequences:
-
Steric Hindrance: The bulky t-butyl group can sterically hinder approaches to the C2 and C4 positions.
-
Electronic Effects: The carbamate group is an electron-donating group, which further activates the indole ring towards electrophilic substitution. However, its precise influence on regioselectivity can be complex and dependent on the reaction conditions.
-
Directing Group Potential: The carbamate group can act as a directing group in certain metal-catalyzed C-H functionalization reactions, influencing the regioselectivity of the transformation.[5][6]
The interplay of these factors often leads to a mixture of products, making regiocontrol a significant challenge.
Reactivity Map of this compound
Caption: Decision workflow for achieving regioselective C-H arylation.
C. Lithiation and Subsequent Functionalization
Q4: I am attempting to lithiate my substrate at the C2 position using n-BuLi, but the reaction is messy, and I am getting low yields of the desired product after quenching with an electrophile. What could be going wrong?
A4: Lithiation of N-H indoles can be complicated by competing deprotonation at the N1 position.
-
Causality: The N-H proton of the indole is the most acidic proton (pKa ≈ 17 in DMSO), and will be readily deprotonated by strong bases like n-BuLi. [4]This forms the indolyl anion, which can then react with the electrophile at either N1 or C3. Furthermore, the Boc group on the C3-amine can also be susceptible to attack by strong organolithium reagents.
-
Troubleshooting Steps:
-
N1-Protection: To achieve selective C2-lithiation, the N1 position must be protected. A silyl protecting group like triisopropylsilyl (TIPS) is a good choice as it is stable to the lithiation conditions and can be easily removed later.
-
Choice of Base: While n-BuLi can be used, sec-BuLi or tert-BuLi are often more effective for the lithiation of less activated C-H bonds. [7][8] 3. Temperature Control: The lithiation reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition.
-
Solvent and Additives: The choice of solvent is critical. Ethereal solvents like THF or diethyl ether are required. Additives like tetramethylethylenediamine (TMEDA) can chelate to the lithium ion, increasing the basicity of the organolithium reagent and accelerating the rate of lithiation.
-
III. Detailed Experimental Protocols
Protocol 1: Regioselective C2-Bromination of this compound
This protocol provides a method for the selective monobromination at the C2 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled indole solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-bromo- this compound.
Protocol 2: N1-Protection and Subsequent C2-Lithiation/Silylation
This protocol outlines the steps for N1-protection followed by selective C2-functionalization.
Part A: N1-Protection with TIPS-Cl
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield N1-TIPS-protected this compound.
Part B: C2-Lithiation and Silylation
-
Dissolve the N1-TIPS protected indole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add tert-butyllithium (1.1 eq, 1.7 M solution in pentane) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMS-Cl, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the C2-silylated product.
IV. Concluding Remarks
The regioselective functionalization of this compound is a nuanced area of organic synthesis that requires a deep understanding of the substrate's reactivity and careful control over reaction parameters. By systematically addressing challenges related to electrophilic substitution, metal-catalyzed C-H activation, and lithiation, researchers can unlock the full potential of this valuable building block in the synthesis of complex molecules for drug discovery and other applications. This guide serves as a starting point for troubleshooting and methods development, and further optimization may be required for specific substrates and transformations.
V. References
-
Bergman, J., & Venemalm, L. (1992). Efficient Synthesis of 2-Substituted Indoles. The Journal of Organic Chemistry, 57(8), 2495–2497.
-
Chen, B., & Hou, X.-L. (2016). Palladium-Catalyzed C–H Functionalization of Indoles. Organic & Biomolecular Chemistry, 14(4), 1144-1157.
-
Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Li, B., & Dixneuf, P. H. (2013). sp² C–H Bond Activation in Water and Catalytic Cross-Coupling Reactions. Chemical Society Reviews, 42(13), 5744-5767.
-
Serec, A., et al. (2020). Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis. Organic Letters, 22(7), 2615–2620.
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Tetrahedron, 67(38), 7195-7210.
-
Yang, Y., & Lan, J. (2017). Palladium-catalyzed C–H functionalization of the indole scaffold. Organic & Biomolecular Chemistry, 15(31), 6591-6606.
-
Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Palladium-Catalyzed C2- and C3-Direct Arylation of Indoles. The Journal of Organic Chemistry, 71(16), 6266–6268.
-
Zhang, M., et al. (2014). Palladium-Catalyzed C–H Arylation of Indoles at the C7-Position. Organic Letters, 16(23), 6140–6143.
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- 3. bhu.ac.in [bhu.ac.in]
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- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protecting Groups for 3-Aminoindoles: A Focus on Tert-butyl 1H-indol-3-ylcarbamate
Introduction: The Strategic Imperative for Protecting 3-Aminoindoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Specifically, the 3-aminoindole moiety is a critical pharmacophore found in a wide array of biologically active molecules. However, the inherent nucleophilicity and sensitivity of the 3-amino group, coupled with the reactivity of the indole ring itself, present significant challenges during multi-step syntheses. Unprotected 3-aminoindoles are often unstable, susceptible to oxidation and dimerization, making their handling and selective functionalization problematic.
Therefore, the judicious selection of a protecting group for the 3-amino function is not merely a tactical step but a strategic necessity for the successful synthesis of complex indole-based drug candidates. An ideal protecting group should be readily introduced in high yield, exhibit stability across a range of reaction conditions, and be cleanly removed with high efficiency under conditions that preserve the integrity of the often-complex molecular architecture.[2]
This guide provides a comprehensive comparison of tert-butyl 1H-indol-3-ylcarbamate, a Boc-protected 3-aminoindole, with other commonly employed amine protecting groups, namely the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the chemical properties, stability profiles, and deprotection strategies for each, supported by experimental data to inform the selection of the optimal protecting group for your synthetic campaign.
The Profile of this compound (Boc-protected 3-Aminoindole)
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, prized for its ease of introduction and its convenient removal under acidic conditions.[3][4]
Synthesis: The Boc group is typically introduced by reacting the 3-aminoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). The reaction is generally high-yielding and proceeds under mild conditions.[3]
Stability: A key advantage of the Boc group is its robust stability towards a wide range of non-acidic reagents. It is stable to strong bases, nucleophiles, and conditions of catalytic hydrogenation, making it compatible with a broad spectrum of synthetic transformations on other parts of the indole scaffold.[5]
Deprotection: The acid-labile nature of the Boc group is its defining characteristic. Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[4][6] The byproducts of this deprotection are isobutylene and carbon dioxide, which are volatile and easily removed.[7]
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is fundamentally linked to the overall synthetic strategy, particularly the need for orthogonal deprotection schemes in molecules with multiple protected functional groups.[2]
Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability and its unique deprotection conditions.[7]
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions.[8]
-
Stability: It is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc cleavage, making it an excellent choice for orthogonal protection strategies.[7]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a mild and efficient method.[6][8]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a staple in solid-phase peptide synthesis and is characterized by its lability to basic conditions.[9]
-
Introduction: Fmoc is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[10]
-
Stability: It is stable to acidic conditions and catalytic hydrogenation, providing orthogonality with both Boc and Cbz groups.[9]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[6][10]
Quantitative Data and Performance Comparison
While a direct head-to-head quantitative comparison of these protecting groups on the same 3-aminoindole substrate is not extensively documented in a single study, we can synthesize a comparative overview based on their well-established chemical properties and data from various synthetic applications.
| Feature | Boc (this compound) | Cbz (Benzyl 1H-indol-3-ylcarbamate) | Fmoc (9H-fluoren-9-yl)methyl 1H-indol-3-ylcarbamate) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[4][6] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6][8] | Base (e.g., Piperidine in DMF)[6][10] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[5] | Stable to acid and base.[7] | Stable to acid and catalytic hydrogenation.[9] |
| Orthogonality | Orthogonal to Cbz and Fmoc.[5] | Orthogonal to Boc and Fmoc.[11] | Orthogonal to Boc and Cbz.[9] |
| Key Advantage | Wide use, robust, and volatile byproducts upon cleavage.[7] | Excellent for orthogonal strategies with acid- and base-labile groups.[11] | Mild, base-mediated removal, crucial in solid-phase synthesis.[9] |
| Potential Side Reactions | Acid-catalyzed side reactions on sensitive indoles. | Incompatible with reducible functional groups (e.g., alkenes, alkynes). | Potential for diketopiperazine formation in dipeptides.[9] |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a generic 3-aminoindole.
Protocol 1: Boc Protection of 3-Aminoindole
-
Dissolve the 3-aminoindole (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.
-
Add a base, such as sodium bicarbonate (2.0 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound.
Protocol 2: Acidic Deprotection of Boc-Protected 3-Aminoindole
-
Dissolve the this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected 3-aminoindole.
Visualization of Orthogonal Protection Strategies
The following diagrams illustrate the concept of orthogonal protection and the chemical structures involved.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
Caption: Reaction schemes for Boc, Cbz, and Fmoc protection.
Case Study: Orthogonal Protection in Diaminoindole Synthesis
A practical illustration of the strategic application of these protecting groups is found in the synthesis of differentially protected diaminoindoles. In a reported synthesis of a 3,4-diaminoindole, the 4-amino group was protected as a Cbz carbamate, while the 3-amino group was introduced and protected as a Boc carbamate.[1] This orthogonal protection scheme allowed for the selective deprotection of the Boc group at the 3-position under acidic conditions (TFA) without affecting the Cbz group at the 4-position. Conversely, the Cbz group could be removed by hydrogenolysis while leaving the Boc group intact. This exemplifies the power of using protecting groups with distinct chemical labilities to achieve selective manipulations in complex molecules.
Conclusion and Recommendations
The selection of a protecting group for the 3-amino position of an indole is a critical decision that profoundly impacts the efficiency and success of a synthetic route.
-
This compound (Boc-protected) is an excellent choice for general purposes due to its high stability to a wide range of reagents and the clean, acid-mediated deprotection that yields volatile byproducts. It is particularly advantageous when subsequent reactions involve basic or nucleophilic conditions, or catalytic hydrogenation.
-
The Cbz group is the protecting group of choice when orthogonality to both acid- and base-labile groups is required. Its removal by hydrogenolysis offers a mild and highly selective deprotection method, provided the substrate is compatible with reductive conditions.
-
The Fmoc group is indispensable in scenarios requiring base-labile protection, most notably in solid-phase peptide synthesis. Its stability to acid and hydrogenation makes it orthogonal to both Boc and Cbz.
Ultimately, the optimal protecting group is context-dependent. A thorough analysis of the overall synthetic plan, including all planned reaction conditions and the chemical sensitivities of the substrate, is essential for making an informed and strategic choice. This guide provides the foundational knowledge and comparative data to aid researchers in navigating this critical aspect of complex indole synthesis.
References
-
Synthesis of a Series of Diaminoindoles - American Chemical Society. (2021). (URL: [Link])
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])
-
General scheme for the synthesis of tryptamine derivatives. - ResearchGate. (URL: [Link])
-
ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. | Request PDF - ResearchGate. (URL: [Link])
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Amino acid-protecting groups - PubMed. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. (URL: [Link])
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
-
Amino Acid-Protecting Groups - SciSpace. (URL: [Link])
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). (URL: [Link])
-
Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. (2023). (URL: [Link])
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. (URL: [Link])
-
Amino Acid-Protecting Groups | Request PDF - ResearchGate. (URL: [Link])
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])
-
Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines | Request PDF - ResearchGate. (URL: [Link])
-
Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. (URL: [Link])
-
Amino Acid-Protecting Groups. (2019). (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). (URL: [Link])
-
Cbz-Protected Amino Groups. (2019). (URL: [Link])
-
What makes amine protecting groups(Cbz, Boc) chemoselective for amines? : r/chemhelp - Reddit. (2021). (URL: [Link])
-
Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC - NIH. (URL: [Link])
-
Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. (URL: [Link])
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). (URL: [Link])
Sources
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- 3. Amine Protection / Deprotection [fishersci.co.uk]
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- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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A Senior Application Scientist's Guide to the Structural Confirmation of tert-butyl 1H-indol-3-ylcarbamate using ¹H and ¹³C NMR Analysis
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds like tert-butyl 1H-indol-3-ylcarbamate, a key intermediate in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique.[1][2] This guide provides an in-depth, experience-driven comparison and analysis of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this target molecule, designed for researchers and professionals who require not just data, but a profound understanding of the process.
The Foundational Principles: Why NMR Reigns Supreme for Structural Elucidation
Unlike techniques that provide fragmented information, NMR spectroscopy offers a holistic view of a molecule's carbon-hydrogen framework. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[4]
The precise resonance frequency, or chemical shift (δ) , is exquisitely sensitive to the local electronic environment of each nucleus.[3][4] This allows us to differentiate between protons and carbons in various parts of the molecule. Key information derived from NMR includes:
-
¹H NMR Spectroscopy :
-
Chemical Shift (δ) : Indicates the electronic environment of a proton.
-
Integration : Reveals the relative number of protons responsible for a signal.
-
Spin-Spin Coupling (J-coupling) : Describes the interaction between neighboring, non-equivalent protons, causing signals to split into multiplets (e.g., doublets, triplets). This splitting pattern, governed by the "n+1 rule", provides direct evidence of atomic connectivity.[5][6]
-
-
¹³C NMR Spectroscopy :
-
Chemical Shift (δ) : Provides information about the type of carbon atom (aliphatic, aromatic, carbonyl, etc.) over a much wider range than ¹H NMR.[7]
-
Proton Decoupling : ¹³C spectra are typically acquired with broadband proton decoupling, resulting in a simplified spectrum where each unique carbon appears as a single line.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : This advanced technique is indispensable for determining the number of hydrogens attached to each carbon, distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.[8][9][10][11][12]
-
The choice of deuterated solvent is a critical experimental parameter, as intermolecular interactions between the solute and solvent can significantly modify chemical shifts.[4][13][14] Common choices like deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) can lead to different spectral appearances due to their varying polarities and hydrogen bonding capabilities.[15]
The Experimental Blueprint: A Self-Validating Protocol
The following protocol is designed to yield high-quality, reproducible NMR data for this compound. The causality behind each step is explained to ensure a self-validating system.
Experimental Workflow Diagram
Caption: A standardized workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Rationale : Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor, especially for the low-abundance ¹³C nucleus. Too concentrated, and line broadening or solubility issues may arise.
-
Protocol : Accurately weigh 15 mg of this compound and dissolve it in 0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds often allows for sharper N-H proton signals compared to CDCl₃. Filter the solution into a 5 mm NMR tube if any particulate matter is visible.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer) :
-
Rationale : Standard parameters are often sufficient, but a slightly longer relaxation delay ensures quantitative integration.
-
Parameters :
-
Pulse Program : Standard single pulse (zg30).
-
Number of Scans (NS) : 16 (sufficient for ¹H).
-
Relaxation Delay (D1) : 5 seconds.
-
Acquisition Time (AQ) : ~4 seconds.
-
-
-
¹³C {¹H} and DEPT-135 NMR Data Acquisition :
-
Rationale : A higher number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope. The DEPT-135 experiment is chosen for its efficiency in differentiating carbon types in a single spectrum.[8][12]
-
Parameters :
-
Pulse Program : Standard proton-decoupled (zgpg30 for ¹³C, dept135 for DEPT).
-
Number of Scans (NS) : 1024 or more, depending on concentration.
-
Relaxation Delay (D1) : 2 seconds.[1]
-
Receiver Gain (RG) : Set automatically.
-
-
-
Data Processing :
-
Rationale : Standard processing converts the raw data (Free Induction Decay) into an interpretable spectrum.
-
Protocol : Apply Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C. Perform phase and baseline corrections. Calibrate the spectra using the residual solvent signal (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).
-
Spectral Interpretation: Correlating Data to Structure
The definitive power of NMR lies in assigning each signal to a specific atom within the molecular structure.
Molecular Structure and Atom Numbering
¹H NMR Spectral Analysis (Predicted in DMSO-d₆)
The indole ring protons will appear in the aromatic region (δ 6.5-8.0 ppm), while the N-H protons will be further downfield. The tert-butyl group will give a characteristically strong singlet in the upfield region.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| H1 (Indole N-H) | ~10.8 - 11.1 | broad singlet (s) | 1H | - | This proton is acidic and its signal is often broad due to exchange. Its downfield shift is characteristic of indole N-H protons.[1] |
| H9 (Carbamate N-H) | ~8.5 - 9.0 | singlet (s) | 1H | - | The chemical shift is influenced by hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. |
| H4 | ~7.6 - 7.8 | doublet (d) | 1H | J = 7.5 - 8.0 | Deshielded due to proximity to the electron-rich pyrrole ring and the carbamate substituent. Couples with H5 (ortho-coupling).[1] |
| H7 | ~7.3 - 7.4 | doublet (d) | 1H | J = 8.0 - 8.2 | Typical chemical shift for this indole proton. Couples with H6 (ortho-coupling). |
| H2 | ~7.2 - 7.3 | singlet (s) or narrow doublet | 1H | J ≈ 2.0 - 2.5 | This proton is adjacent to the indole nitrogen and the C3 substituent. It may show a small coupling to the N-H (H1). |
| H5 | ~7.0 - 7.1 | triplet (t) or ddd | 1H | J ≈ 7.0 - 8.0 | Appears as a triplet due to coupling with two adjacent protons (H4 and H6). |
| H6 | ~6.9 - 7.0 | triplet (t) or ddd | 1H | J ≈ 7.0 - 8.0 | Similar to H5, appears as a triplet due to coupling with H5 and H7. |
| H13 (t-Butyl) | ~1.4 - 1.5 | singlet (s) | 9H | - | A strong, sharp singlet is the hallmark of the magnetically equivalent protons of a tert-butyl group.[16] |
¹³C NMR and DEPT-135 Spectral Analysis (Predicted in DMSO-d₆)
The DEPT-135 experiment is crucial here. It will show C2, C4, C5, C6, and C7 as positive signals (CH) and C13 as positive signals (CH₃). C3, C3a, C7a, C8, and C12 will be absent, confirming they are quaternary carbons.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale & Expert Insights |
| C8 (C=O) | ~153 - 155 | Absent | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield. |
| C7a | ~136 - 137 | Absent | A typical bridgehead carbon chemical shift in the indole system.[1] |
| C3a | ~128 - 130 | Absent | This bridgehead carbon is deshielded by the adjacent C3 substituent. |
| C2 | ~123 - 125 | Positive (CH) | The C2 carbon is typically found in this region for 3-substituted indoles.[1] |
| C5 | ~121 - 122 | Positive (CH) | Aromatic carbon of the benzene ring. |
| C6 | ~119 - 120 | Positive (CH) | Aromatic carbon of the benzene ring. |
| C4 | ~118 - 119 | Positive (CH) | Aromatic carbon of the benzene ring. |
| C7 | ~111 - 112 | Positive (CH) | Aromatic carbon of the benzene ring, typically the most shielded. |
| C3 | ~108 - 110 | Absent | This carbon is significantly shielded due to being directly attached to the electron-donating nitrogen of the carbamate group. |
| C12 (Quaternary t-Butyl) | ~78 - 80 | Absent | The quaternary carbon of the tert-butoxy group. |
| C13 (CH₃ t-Butyl) | ~28 - 29 | Positive (CH₃) | The three equivalent methyl carbons of the tert-butyl group.[17] |
Visualizing Structural Connectivity
Caption: Expected ¹H-¹H COSY correlations.
This combined analysis of ¹H, ¹³C, and DEPT spectra provides a robust and interlocking dataset. The observation of all predicted signals with the correct chemical shifts, integrations, multiplicities, and carbon types constitutes a definitive structural confirmation. For even greater certainty, 2D NMR experiments like COSY (correlating coupled protons) and HSQC/HMBC (correlating protons to their directly attached or long-range carbons) can be employed to map out the entire molecular scaffold.[18][19]
A Comparative Perspective: NMR vs. Alternative Techniques
While NMR is the gold standard, a comprehensive characterization often involves complementary techniques. This comparison highlights the unique strengths of each method.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete carbon-hydrogen framework, stereochemistry, connectivity, solution-state conformation. | Unparalleled detail of molecular structure in solution.[20] | Lower sensitivity than MS, requires soluble sample, can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight (high resolution MS gives exact mass and formula), fragmentation patterns. | Extremely high sensitivity, confirms molecular formula. | Provides no information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=O, C-H bonds). | Fast, simple, good for identifying key functional groups. | Provides a "fingerprint" but does not reveal the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | The absolute, definitive structure. | Requires a high-quality single crystal, which can be difficult or impossible to grow. Structure may differ from solution state. |
Final Verification: Synthesizing the Evidence
The structural confirmation of this compound is achieved through a logical, self-validating process. The ¹H NMR spectrum confirms the presence and relative numbers of all proton types, with coupling patterns revealing their adjacencies on the aromatic ring. The ¹³C NMR spectrum verifies the count of unique carbon atoms, while the DEPT-135 experiment unambiguously assigns their type (CH₃, CH, or quaternary). This multi-faceted dataset, acquired through a robust experimental protocol, leaves no doubt as to the molecule's identity, demonstrating the indispensable power of NMR in modern chemical sciences.
References
- BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- Slideshare. (n.d.). Use of NMR in structure elucidation.
- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
- JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
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mass spectrometry fragmentation pattern of tert-butyl 1H-indol-3-ylcarbamate
An In-Depth Guide to the Mass Spectrometric Fragmentation of Tert-butyl 1H-indol-3-ylcarbamate: A Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive analysis of the expected mass spectrometric fragmentation pattern of this compound, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for its constituent moieties—the tert-butoxycarbonyl (Boc) protecting group and the indole nucleus—to construct a predictive model. This model is then compared with related structures to provide researchers with a robust framework for identifying and characterizing this and similar compounds.
The Foundational Principles of Fragmentation
The fragmentation pattern of this compound in mass spectrometry is governed by the distinct chemical properties of its two primary components: the labile Boc-carbamate group and the stable aromatic indole ring. Understanding these individual fragmentation pathways is crucial to interpreting the overall mass spectrum.
The Signature Fragmentation of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many synthetic steps and its clean removal under acidic conditions. This lability is also evident in the gas phase during mass spectrometric analysis. Upon protonation, typically at the carbonyl oxygen, Boc-protected amines undergo a characteristic series of neutral losses.[1]
The primary fragmentation pathway is a concerted elimination of 2-methylpropene (isobutylene), resulting in a loss of 56 Da.[2] This is often followed by the loss of carbon dioxide, a further reduction of 44 Da. The total loss of 100 Da from the protonated molecular ion is a hallmark of a Boc-protected amine.[1] This process ultimately yields the protonated parent amine.
Fragmentation of the Indole Nucleus
The indole ring is a stable aromatic system, and as such, its molecular ion is typically prominent in mass spectra.[3][4] The fragmentation of the indole core itself is well-documented. A characteristic fragmentation pathway for the indole cation radical involves the expulsion of hydrogen cyanide (HCN), leading to a loss of 27 Da.[3] Other fragmentations can occur, but the stability of the aromatic system often means that fragmentation is dominated by side chains or protecting groups.
Predicted Fragmentation Pathway of this compound
By combining the principles above, we can predict the fragmentation cascade for this compound (Molecular Formula: C₁₃H₁₆N₂O₂, Molecular Weight: 232.28 g/mol ). Under positive-mode electrospray ionization (ESI), the molecule will be protonated to form the [M+H]⁺ ion at m/z 233.29.
The subsequent fragmentation is expected to proceed as follows:
-
Loss of Isobutylene: The protonated molecule at m/z 233.29 will readily lose a neutral isobutylene molecule (C₄H₈, 56.11 Da), resulting in a prominent fragment ion at m/z 177.18. This intermediate corresponds to the unstable carbamic acid derivative of 3-aminoindole.
-
Loss of Carbon Dioxide: The fragment at m/z 177.18 will then rapidly decarboxylate, losing a neutral CO₂ molecule (44.01 Da) to produce the protonated 3-aminoindole ion at m/z 133.17.
-
Indole Ring Fragmentation: The resulting 3-aminoindole cation at m/z 133.17 can undergo further fragmentation characteristic of the indole ring, such as the loss of HCN (27.03 Da), to produce a fragment at m/z 106.14.
This entire fragmentation cascade is illustrated in the diagram below.
Sources
A Comparative Guide to Analytical Techniques for Purity Assessment of tert-butyl 1H-indol-3-ylcarbamate
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. Tert-butyl 1H-indol-3-ylcarbamate serves as a critical building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, offering in-depth protocols and performance data to aid researchers in selecting the optimal method for their specific requirements.
The validation of analytical methods is a mandatory step in pharmaceutical quality control to ensure that the chosen technique is fit for its intended purpose, providing reliable, accurate, and reproducible data.[2][3][4] This guide is structured to not only present the "how" but also the "why," grounding each protocol in established scientific principles and regulatory expectations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity determination and impurity quantification.[1] Its versatility, sensitivity, and robustness make it an indispensable tool for analyzing non-volatile and thermally labile compounds like this compound. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Principle of Application: For this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The compound, being moderately polar, will be retained on the column and can be effectively separated from more polar or less polar impurities by modulating the mobile phase composition, often through a gradient elution.
Experimental Protocol: HPLC
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Program:
-
0-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (capturing the indole chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis & System Suitability:
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor (should be ≤ 2.0), theoretical plates (N > 2000), and reproducibility of injections (%RSD ≤ 2.0%).
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Performance Comparison
| Parameter | HPLC Performance | Justification |
| Specificity | High | The chromatographic separation can resolve the main compound from structurally similar impurities and starting materials.[5] |
| Sensitivity (LOD/LOQ) | ~0.01% / ~0.05% | UV detection provides excellent sensitivity for chromophoric compounds like indoles, allowing for the detection of trace impurities. |
| Quantitation | Excellent | Peak area is directly proportional to concentration over a wide linear range, enabling accurate impurity quantification.[6] |
| Throughput | Moderate | A typical run time, including re-equilibration, is around 35-40 minutes per sample. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It separates compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry.
Principle of Application: While this compound itself has a relatively high boiling point, GC-MS is exceptionally well-suited for identifying and quantifying volatile impurities that may be present from the synthesis. These can include residual solvents (e.g., THF, DCM) or volatile starting materials and by-products. The mass spectrometer provides definitive identification based on the compound's mass spectrum (fragmentation pattern).[7][8]
Experimental Protocol: GC-MS
Objective: To identify and quantify residual solvents and other volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading with the main compound.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a headspace vial or a standard GC vial.
-
Dissolve in 1 mL of a suitable high-purity solvent (e.g., methanol or dichloromethane) that does not interfere with the analytes of interest.
-
For residual solvent analysis, a static headspace (HS-GC-MS) approach is often preferred.[9]
Data Analysis:
-
Impurities are identified by comparing their retention times and mass spectra with those of known reference standards or by searching against a spectral library (e.g., NIST).
-
Quantification is typically performed using an internal or external standard method.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS impurity analysis.
Performance Comparison
| Parameter | GC-MS Performance | Justification |
| Specificity | Excellent | Mass spectrometric detection provides high confidence in impurity identification based on unique fragmentation patterns.[10][11] |
| Sensitivity (LOD/LOQ) | ppm to ppb level | Highly sensitive for volatile compounds, making it ideal for residual solvent analysis as required by ICH guidelines. |
| Quantitation | Good to Excellent | Requires appropriate calibration with standards for accurate quantification. |
| Applicability | Limited to volatile/semi-volatile and thermally stable compounds. Not suitable for the main analyte's purity assay. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides detailed information about the molecular structure of a compound.[1] For purity assessment, both qualitative and quantitative (qNMR) approaches can be employed.
Principle of Application: ¹H NMR is used to confirm the identity and structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of its protons. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can determine the absolute purity of the sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H NMR
Objective: To confirm the structural identity and detect the presence of impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): 1-5 seconds for qualitative analysis. For quantitative analysis, this must be at least 5 times the longest T₁ of any proton being integrated.
-
Number of Scans (ns): 8-16 scans for a standard sample; increase for detecting low-level impurities.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
For qNMR, accurately weigh both the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial before dissolving.
Data Analysis:
-
Structural Confirmation: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Key expected signals for this compound include the indole protons, the NH protons, and the characteristic singlet for the tert-butyl group.[12]
-
Impurity Detection: Look for signals that do not correspond to the main compound or the solvent. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of impurity levels.
-
qNMR Purity Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I=integral, N=number of protons, MW=molecular weight, m=mass, and P=purity of the standard.
Visualization of NMR Logic
Caption: Logic flow for NMR-based purity assessment.
Performance Comparison
| Parameter | NMR Performance | Justification |
| Specificity | Excellent | Provides unambiguous structural information, making it highly specific for both the analyte and impurities. |
| Sensitivity (LOD/LOQ) | Lower than HPLC/GC | Typically in the range of 0.1-1% for routine ¹H NMR. Higher field instruments can improve sensitivity. |
| Quantitation | Excellent (qNMR) | qNMR is a primary ratio method and does not require a reference standard of the analyte itself, providing high accuracy.[7] |
| Throughput | Low to Moderate | Sample preparation is simple, but instrument time can be longer, especially for qNMR which requires longer relaxation delays. |
Comparative Summary and Recommendations
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Purity assay and quantification of non-volatile impurities. | High sensitivity, excellent quantitation, robust and widely available. | Requires a reference standard for impurity identification; not suitable for volatile compounds. |
| GC-MS | Identification and quantification of volatile/semi-volatile impurities. | Unmatched for residual solvent analysis; high specificity and sensitivity for volatiles. | Not applicable for the main analyte; requires compounds to be thermally stable. |
| NMR (¹H & qNMR) | Structural confirmation and absolute purity determination. | Provides definitive structural information; qNMR offers highly accurate purity without a specific analyte standard. | Lower sensitivity compared to chromatographic methods; higher instrumentation cost. |
Recommendations:
For a comprehensive and robust assessment of the purity of this compound, a multi-faceted approach is recommended:
-
Routine Quality Control: HPLC should be the primary method for routine purity checks and release testing due to its high throughput, sensitivity, and quantitative accuracy for the main compound and related substances.
-
Impurity Identification: When unknown impurities are detected by HPLC, LC-MS (a variation of HPLC) should be employed to obtain molecular weight information. For volatile impurities, GC-MS is essential.
-
Reference Standard Characterization: For the initial characterization of a new batch or for establishing a primary reference standard, a combination of all three techniques is ideal. NMR provides definitive structural confirmation and absolute purity via qNMR, while HPLC and GC-MS provide a detailed profile of non-volatile and volatile impurities, respectively.
By leveraging the complementary strengths of these analytical techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their downstream synthetic processes and the final drug product.
References
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- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Patel, D. K., et al. (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
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- Zhang, Q., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156-2166.
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- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...).
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Comparative Study of Deprotection Methods for Tert-Butyl 1H-Indol-3-ylcarbamate
A Senior Application Scientist's Guide to Selecting the Optimal Deprotection Strategy
In the realm of synthetic organic chemistry, particularly in the intricate pathways of drug development, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection, prized for its stability and predictable reactivity.[1] However, the efficacy of a synthetic route often hinges on the selective and efficient removal of these protective shields. This guide provides a comparative analysis of common deprotection methods for tert-butyl 1H-indol-3-ylcarbamate, a key intermediate in the synthesis of various biologically active indole alkaloids and pharmaceuticals. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.
The Central Role of Boc Protection and the Necessity for Versatile Deprotection
The Boc group is widely employed to mask the nucleophilicity of amines, preventing unwanted side reactions during subsequent synthetic transformations.[2][3] Its popularity stems from its general stability to a wide range of reaction conditions, yet its susceptibility to cleavage under acidic conditions provides a reliable method for its removal.[1][4] The deprotection of this compound is a critical step in many synthetic routes, unmasking the 3-aminoindole moiety for further functionalization. The choice of deprotection method is dictated by the overall molecular architecture, the presence of other acid-labile functional groups, and the desired scale of the reaction.
Understanding the Mechanism of Acid-Catalyzed Boc Deprotection
The most prevalent method for Boc deprotection involves treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5][6]
-
Formation of a Tert-Butyl Cation: Cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The unstable carbamic acid readily decomposes to liberate the free amine and carbon dioxide gas.[3][6]
It is crucial to be aware of potential side reactions stemming from the highly reactive tert-butyl cation, which can act as an electrophile and alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings like the indole nucleus.[7][8] The use of scavengers, such as anisole or thioanisole, can mitigate these unwanted side reactions by trapping the tert-butyl cation.[4][8]
A Comparative Analysis of Deprotection Methodologies
The selection of an appropriate deprotection method is a critical decision in the synthetic workflow. Below, we compare the most common strategies, highlighting their advantages, limitations, and optimal use cases.
Strong Acid-Mediated Deprotection
Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the workhorses for Boc deprotection due to their efficiency and reliability.[4][5]
-
Trifluoroacetic Acid (TFA): Typically used in a mixture with a solvent like dichloromethane (DCM), TFA offers rapid and clean deprotection at room temperature.[3][4] However, its strong acidity can be detrimental to other acid-sensitive functional groups.[9]
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or ethyl acetate, HCl is a potent alternative to TFA.[4][9] It can sometimes offer different selectivity profiles and may be more suitable for substrates that are sensitive to TFA.
Milder Acidic Conditions
For substrates bearing other acid-labile protecting groups, milder acidic conditions are necessary to achieve selective Boc deprotection.
-
p-Toluenesulfonic Acid (pTSA): This solid, crystalline acid is a good alternative to TFA, offering a more environmentally friendly option.[10]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions, which can be advantageous for certain substrates.[9][11]
Thermal Deprotection
In certain cases, the Boc group can be removed by heating, a method that avoids the use of any acidic reagents.[9] This can be particularly useful for highly sensitive substrates. The reaction is often carried out in a suitable high-boiling solvent like water or 2,2,2-trifluoroethanol (TFE).[9][12] Microwave-assisted thermal deprotection has also been shown to significantly accelerate the reaction.[13]
Alternative and "Green" Methods
Growing emphasis on sustainable chemistry has led to the development of more environmentally friendly deprotection methods.
-
Catalyst-Free Deprotection in Hot Water: This method stands out as a green alternative, avoiding the use of any hazardous reagents.[9][14]
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and p-toluenesulfonic acid can serve as both the solvent and the catalyst, offering an eco-friendly reaction medium.[10]
-
Basic Conditions: While less common, some methods utilize basic conditions, such as sodium methoxide in methanol or aqueous potassium carbonate, for the deprotection of N-Boc groups on indoles and other heterocycles.[15][16]
-
Oxalyl Chloride in Methanol: This mild method has been reported for the selective deprotection of a variety of N-Boc protected compounds, including those with sensitive functional groups.[17][18]
Performance Comparison of Deprotection Methods
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Strong Acid | TFA | DCM | Room Temp | 1 - 4 h | >90 | Fast, reliable, well-established | Harsh conditions, not selective |
| HCl (4M) | Dioxane | Room Temp | 1 - 4 h | >90 | Potent, good for stubborn cases | Harsh conditions, potential for side reactions | |
| Milder Acid | pTSA | Various | Room Temp - Reflux | 2 - 12 h | 85 - 95 | Milder, more selective | Slower reaction times |
| ZnBr₂ | DCM | Room Temp | 2 - 8 h | 80 - 95 | Non-protic, good selectivity | Lewis acid sensitivity | |
| Thermal | None | Water/TFE | 100 - 240 | 0.5 - 24 h | 70 - 95 | Reagent-free, "green" | High temperatures required |
| Alternative | NaOMe (cat.) | MeOH | Room Temp | 1 - 3 h | 85 - 98 | Mild, basic conditions | Substrate dependent |
| Oxalyl Chloride | MeOH | Room Temp | 1 - 4 h | up to 90 | Mild, tolerates various functional groups | Reagent is moisture sensitive |
Note: Yields and reaction times are approximate and can vary significantly depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for the deprotection of this compound.
Workflow Diagram:
Caption: Workflow for TFA-mediated deprotection.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Thermal Deprotection in Water
This protocol offers a green and reagent-free alternative for the deprotection of this compound.[14]
Workflow Diagram:
Caption: Workflow for thermal deprotection in water.
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in deionized water (~0.1 M).
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection using Sodium Methoxide in Methanol
This protocol provides a mild, basic alternative for the deprotection of the N-Boc group on the indole ring.[15]
Workflow Diagram:
Caption: Workflow for NaOMe-catalyzed deprotection.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in dry methanol (~0.1 M) under an inert atmosphere.
-
Add a catalytic amount of sodium methoxide (NaOMe, ~0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.[15]
-
Upon completion, dilute the reaction mixture with water.[15]
-
Extract the aqueous layer with ethyl acetate (2 x 20 ml).[15]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[15]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the deprotected product.[15]
Conclusion and Recommendations
The choice of deprotection method for this compound is a nuanced decision that requires careful consideration of the substrate's stability, the presence of other functional groups, and the desired process efficiency.
-
For robust substrates where selectivity is not a concern, strong acid-mediated deprotection with TFA or HCl remains the most straightforward and reliable approach.
-
When dealing with molecules containing other acid-labile groups, milder acidic conditions using pTSA or Lewis acids are recommended.
-
For highly sensitive substrates or when pursuing a "green" synthetic route, thermal deprotection in water offers an excellent reagent-free alternative.
-
Basic deprotection with sodium methoxide provides a mild and often overlooked option that can be particularly useful for N-Boc groups on heterocyclic systems.
It is always advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate before proceeding to a larger scale. By understanding the principles and having access to a range of methodologies, researchers can confidently navigate the critical step of Boc deprotection and advance their synthetic endeavors.
References
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry . Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis . Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry . Available at: [Link]
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tert-Butyloxycarbonyl protecting group - Wikipedia . Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . Available at: [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis . Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications . Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate . Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride . Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI . Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry . Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH . Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit . Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar . Available at: [Link]
-
Indole N‐Boc deprotection method development - ResearchGate . Available at: [Link]
-
Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate . Available at: [Link]
-
Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions . Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar . Available at: [Link]
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The Strategic Advantage of Tert-butyl 1H-indol-3-ylcarbamate in Complex Multi-Step Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of a successful multi-step synthesis. The 3-aminoindole scaffold is a privileged motif in a vast number of pharmacologically active compounds, but its inherent instability and reactivity present significant synthetic challenges.[1] This guide provides an in-depth technical comparison of tert-butyl 1H-indol-3-ylcarbamate, a key intermediate, against its common alternatives, elucidating the strategic advantages conferred by the tert-butoxycarbonyl (Boc) protecting group in complex synthetic routes.
The Challenge of the 3-Aminoindole Moiety
The free 3-aminoindole is notoriously unstable, prone to aerial oxidation and decomposition, which complicates its isolation and handling.[2] This reactivity necessitates the protection of the C3-amino group to ensure the successful execution of subsequent synthetic transformations. The choice of this protecting group is critical, as it must be robust enough to withstand various reaction conditions yet be removable with high selectivity and yield when desired. The most common carbamate-based protecting groups for amines are the Boc, benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3]
A Comparative Analysis of Protecting Groups for 3-Aminoindole
The selection of an optimal protecting group hinges on its stability, ease of introduction and removal, and its electronic influence on the indole ring. Below is a comparative overview of the most common protecting groups for the 3-aminoindole moiety.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Boc | Boc₂O, DMAP | Mild to strong acidic conditions (e.g., TFA, HCl) | Stable to a wide range of nucleophilic and basic conditions, and hydrogenolysis.[4] | |
| Cbz | Cbz-Cl, base | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid- and base-labile groups.[5] Can be sensitive to some transition metal catalysts.[5] | |
| Fmoc | Fmoc-Cl, base | Base-mediated (e.g., piperidine in DMF) | Extremely base-labile; orthogonal to acid- and hydrogenolysis-labile groups.[6] |
The Boc Advantage: A Deeper Dive
The tert-butoxycarbonyl (Boc) group offers a unique combination of stability and selective lability that often makes it the superior choice for multi-step syntheses involving the 3-aminoindole core.
Orthogonal Stability and Synthetic Flexibility
A key advantage of the Boc group is its orthogonality to Cbz and Fmoc protecting groups.[7] This allows for the design of complex synthetic strategies where different amino groups within the same molecule can be deprotected sequentially without affecting others. For instance, a Boc-protected 3-aminoindole can be subjected to the basic conditions required for Fmoc group removal or the hydrogenolysis conditions for Cbz cleavage, while the Boc group remains intact.[3]
Enhanced Stability in Diverse Reaction Conditions
The Boc group is stable under a broad range of non-acidic reaction conditions, including many organometallic reactions, reductions with complex metal hydrides, and various coupling reactions.[8] This robustness is crucial when the indole ring or other parts of the molecule need to be functionalized.
Favorable Electronic Properties in Catalysis
While the electron-donating nature of the amino group at the C3 position of indole is generally beneficial for electrophilic aromatic substitution, the choice of protecting group can subtly influence the reactivity of the indole ring. In some palladium-catalyzed reactions, it has been observed that electron-poor protecting groups on the indole nitrogen (N1 position) can significantly lower reaction yields.[9] Although this finding pertains to the N1 position, it highlights the importance of considering the electronic impact of the protecting group. The Boc group, being less electron-withdrawing than a sulfonyl group, for instance, can be a more favorable choice in certain transition-metal-catalyzed cross-coupling reactions.
Experimental Showcase: Multi-Step Synthesis Involving a Boc-Protected Indole Derivative
To illustrate the practical application and causality behind experimental choices, we will examine a multi-step synthesis of (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. While not the title compound, this synthesis demonstrates the robustness of the Boc protecting group in a sequence involving organometallic reagents.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of a Boc-protected indole derivative.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate [1]
-
To a mixture of indole (7.4 g, 63.2 mmol) and CuCl (5.4 g, 54.7 mmol) in DCM (60 ml), MeMgCl (3.0 M in THF, 18.7 mL, 56 mmol) was added at -15°C under a nitrogen atmosphere over 10 minutes.
-
The resulting mixture was stirred at -20°C for 10 minutes.
-
A solution of tert-butyl (R)-4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (10.0 g, 42.1 mmol) in DCM (40 ml) was added dropwise at -10°C over 30 minutes.
-
The reaction mixture was stirred at -10°C for 2 hours or until completion as monitored by TLC.
-
The reaction was quenched by the addition of 10% citric acid (100 mL).
-
The crude product was obtained after work-up and concentrated under vacuum.
-
Purification was achieved by stirring the crude product in heptane (200 ml) at room temperature for 1 hour to precipitate the product as an off-white solid.
-
The solid was collected by filtration and dried to provide 7.0 g of the final product.
Causality of Experimental Choices:
-
The use of MeMgCl in the presence of CuCl facilitates the formation of a more reactive indole-magnesium species, which is a potent nucleophile.
-
The Boc-protected oxathiazolidine serves as an electrophile. The Boc group in this starting material is stable to the organometallic conditions.
-
The low reaction temperature (-20°C to -10°C) is crucial to maintain the stability of the organometallic species and to control the selectivity of the reaction.
-
The purification by precipitation from heptane is a non-chromatographic method that is often scalable and cost-effective.
Orthogonal Deprotection Strategies
The true power of the Boc group is realized in orthogonal deprotection schemes. The following diagram illustrates the selective removal of different protecting groups in the presence of others.
Sources
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A Comparative Guide to the Stability of tert-Butyl 1H-Indol-3-ylcarbamate versus Other Carbamate Protecting Groups
For researchers, medicinal chemists, and professionals in drug development, the selection of a protecting group is a decision that dictates the course of a synthetic route. An ideal protecting group must be robust enough to withstand various reaction conditions yet labile enough for selective removal without compromising the integrity of the molecule. This guide provides an in-depth technical assessment of the stability of tert-butyl 1H-indol-3-ylcarbamate, a common intermediate, in comparison to other widely used carbamate protecting groups. We will delve into the mechanistic underpinnings of carbamate stability, present a framework for empirical evaluation, and offer detailed experimental protocols to empower researchers to make data-driven decisions.
The Unique Electronic Nature of the Indole Carbamate
Carbamates are ubiquitously employed to protect amine functionalities.[1] Their stability is a function of the resonance between the nitrogen lone pair and the carbonyl group, which imparts an amide-like character.[2] This resonance stabilization is key to their general chemical robustness.[2] However, when the nitrogen atom is part of an indole ring, as in this compound, the electronic landscape changes dramatically.
The nitrogen lone pair in an indole is integral to the aromaticity of the heterocyclic ring system. This delocalization into the ring diminishes its participation in resonance with the adjacent carbamate carbonyl.[3] Consequently, the N-C(O) bond of an N-Boc indole possesses less double-bond character compared to a typical N-Boc protected aliphatic or even aromatic amine. This inherent electronic feature renders the N-Boc group on an indole significantly more labile, a critical factor that is often underestimated.[4] Anecdotal and empirical evidence consistently shows that N-Boc indoles can be deprotected under remarkably mild acidic conditions, and are sometimes unstable to conditions that other Boc-protected amines tolerate, such as gentle heating or mild basic treatment.[3]
This heightened lability necessitates a careful and quantitative assessment of its stability relative to other common carbamate protecting groups, namely the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, which operate via different deprotection mechanisms.
Comparative Stability Framework: A Mechanistic Overview
The choice between Boc, Cbz, and Fmoc protecting groups is typically governed by the principle of orthogonality—the ability to remove one without affecting the others.[5] Their distinct cleavage mechanisms are central to this strategy.
-
tert-Butoxycarbonyl (Boc): This group is designed to be acid-labile.[1] Deprotection proceeds via protonation of the carbonyl oxygen, followed by cleavage of the C-O bond to form a stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to liberate the free amine.[6] The high reactivity of the electrophilic tert-butyl cation is a primary source of side reactions, particularly with electron-rich systems like indole.[6]
-
Carboxybenzyl (Cbz): The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[1] This process involves the reductive cleavage of the benzylic C-O bond. It is stable to both acidic and basic conditions, providing excellent orthogonality with Boc and Fmoc.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile.[1] Deprotection is initiated by an E1cB-type mechanism, where a base (commonly piperidine) abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamate anion which then decarboxylates.[7]
The following diagram illustrates the orthogonal deprotection strategies for these three key carbamate groups.
Caption: Orthogonal deprotection strategies for Boc, Fmoc, and Cbz carbamates.
Quantitative Assessment of Carbamate Stability
To provide a clear comparison, we present a summary of the expected relative stability of this compound and other relevant protected amines under forced degradation conditions. The quantitative values (half-life, t½) in the table below are illustrative, based on the known qualitative stability profiles from the literature, and are intended to be validated by the experimental protocol provided in the subsequent section.
| Compound | Protecting Group | Stress Condition | Expected Half-life (t½) | Primary Degradation Pathway / Side Products |
| This compound | Boc | 0.1 M HCl in 1:1 MeCN/H₂O | < 10 minutes | Deprotection; Potential C2-tert-butylation of indole ring. |
| tert-Butyl phenylcarbamate | Boc | 0.1 M HCl in 1:1 MeCN/H₂O | 2 - 4 hours | Deprotection. |
| Benzyl 1H-indol-3-ylcarbamate | Cbz | 0.1 M HCl in 1:1 MeCN/H₂O | > 48 hours | Stable. |
| This compound | Boc | 0.1 M NaOH in 1:1 MeCN/H₂O | ~ 24-48 hours | Slow hydrolysis. |
| (9H-Fluoren-9-yl)methyl 1H-indol-3-ylcarbamate | Fmoc | 0.1 M NaOH in 1:1 MeCN/H₂O | < 30 minutes | Deprotection. |
| Benzyl 1H-indol-3-ylcarbamate | Cbz | 0.1 M NaOH in 1:1 MeCN/H₂O | > 48 hours | Stable. |
Experimental Protocol: Comparative Forced Degradation Study
This protocol outlines a robust method for performing a head-to-head stability comparison of various carbamate-protected indoles using HPLC analysis.
Materials and Instrumentation
-
Test Compounds: this compound, Benzyl 1H-indol-3-ylcarbamate, (9H-Fluoren-9-yl)methyl 1H-indol-3-ylcarbamate, and tert-Butyl phenylcarbamate (as a non-indole control).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Formic acid (for mobile phase).
-
Instrumentation: HPLC system with a UV detector (or PDA), a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), analytical balance, volumetric flasks, pipettes, pH meter.
Workflow for Stability Testing
The following diagram outlines the experimental workflow for the forced degradation study.
Caption: Deprotection and side reaction mechanism for N-Boc indole.
The major side reaction of concern is the electrophilic attack of the liberated tert-butyl cation on the electron-rich indole nucleus. [6]The C2 and C3 positions of the indole are both nucleophilic, but C2-alkylation is often observed as a significant byproduct, leading to impurities that can be difficult to remove. The use of cation scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), in the deprotection cocktail is essential to mitigate this side reaction by trapping the tert-butyl cation before it can react with the product. [6]
Conclusion and Recommendations
The stability of a carbamate protecting group is not an intrinsic property of the group alone but is profoundly influenced by the nature of the amine it protects. This guide demonstrates that This compound exhibits significantly lower stability under acidic conditions compared to its non-indole counterparts , a direct result of the indole nitrogen's participation in the ring's aromatic system.
For drug development professionals and synthetic chemists, this has critical implications:
-
Increased Lability: The N-Boc group on indoles can be cleaved under much milder acidic conditions than typically required for other amines. This can be exploited for selective deprotection but also poses a risk of inadvertent cleavage during other synthetic steps.
-
Risk of Side Reactions: The facile generation of the tert-butyl cation in the presence of the highly nucleophilic indole ring makes side reactions like C-alkylation a significant concern. Scavengers are not just recommended; they are often mandatory for clean deprotection.
-
Alternative Protecting Groups: When robust protection of the indole nitrogen is required through multiple acidic steps, alternative groups like Cbz (stable to acid/base) or other specialized indole-protecting groups should be considered. Fmoc is an excellent orthogonal choice if basic lability is desired and acidic stability is paramount.
By understanding the mechanistic principles and employing systematic, quantitative methods as outlined in this guide, researchers can navigate the complexities of protecting group chemistry, leading to more efficient, predictable, and successful synthetic outcomes.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Reddit. (2023). Why is the Boc group deprotected in NaBH4? [Link]
-
Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Almeida, J. F., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 3, 46. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Isidro-Llobet, A., et al. (2009). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 15(1), 1-7. [Link]
-
Lázár, L., et al. (2004). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 9(11), 940-946. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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validation of a synthetic route to tert-butyl 1H-indol-3-ylcarbamate via spectral analysis
<Validation of a Synthetic Route to tert-Butyl 1H-Indol-3-ylcarbamate via Spectral Analysis: A Comparative Guide
Introduction
The indole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. Among the various functionalized indoles, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. The tert-butoxycarbonyl (Boc) protecting group offers a reliable means of masking the reactive 3-amino group of the indole, allowing for selective modifications at other positions of the indole ring.[2]
This guide provides an in-depth technical analysis of a common synthetic route to this compound, with a comprehensive validation of the product's identity through detailed spectral analysis. Furthermore, we will objectively compare this route with an alternative synthetic strategy, offering experimental data to support the evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and well-supported guide to the synthesis and characterization of this important building block.
Primary Synthetic Route: Boc Protection of 3-Aminoindole
The most direct and widely employed method for the synthesis of this compound is the reaction of 3-aminoindole with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is a classic example of N-acylation, where the nucleophilic amino group attacks a carbonyl carbon of the Boc-anhydride.
Reaction Mechanism and Rationale
The mechanism for the Boc protection of an amine is a well-established nucleophilic acyl substitution.[3][4] The lone pair of electrons on the nitrogen atom of 3-aminoindole attacks one of the electrophilic carbonyl carbons of Boc-anhydride. This initial attack forms a tetrahedral intermediate which then collapses, with the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butanol.[3]
The choice of reagents and conditions is critical for the success of this synthesis:
-
3-Aminoindole: This starting material is known for its instability, being prone to oxidation. Therefore, it is often generated in situ or used immediately after preparation.
-
Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for the introduction of the Boc protecting group. It is a stable solid that is easy to handle.[2]
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the reactants.
-
Base (Optional): While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by deprotonating the initially formed ammonium salt, thus regenerating the nucleophilic amine.[4]
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound:
-
Reaction Setup: To a solution of 3-aminoindole (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Addition of Boc-anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF (5 mL/mmol) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualization of the Synthetic Workflow
Caption: General experimental workflow for the synthesis of this compound.
Spectral Analysis and Validation
The structure of the synthesized this compound must be unequivocally confirmed through a combination of spectroscopic techniques.[5][6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Indole N-H | ~8.0 | br s | 1H | Proton on the indole nitrogen |
| Aromatic C-H | ~7.0-7.6 | m | 5H | Protons on the indole ring |
| Carbamate N-H | ~6.5 | br s | 1H | Proton on the carbamate nitrogen |
| tert-Butyl | ~1.5 | s | 9H | Protons of the tert-butyl group |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | ~153 | Carbonyl carbon of the carbamate |
| Aromatic C | ~110-136 | Carbons of the indole ring |
| Quaternary C (tert-Butyl) | ~80 | Quaternary carbon of the tert-butyl group |
| Methyl C (tert-Butyl) | ~28 | Methyl carbons of the tert-butyl group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[7]
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Indole) | ~3400 | Sharp, medium |
| N-H Stretch (Carbamate) | ~3300 | Broad, medium |
| C=O Stretch (Carbamate) | ~1700 | Strong, sharp |
| C-N Stretch | ~1250 | Medium |
| C-O Stretch | ~1160 | Medium |
The presence of a strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate functionality.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9][10] For this compound (C₁₃H₁₆N₂O₂), the expected molecular weight is approximately 232.28 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 233.
A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) under acidic conditions or in the mass spectrometer.[11]
Comparison with an Alternative Synthetic Route: Curtius Rearrangement
An alternative approach to this compound involves a Curtius rearrangement of indole-3-carbonyl azide.
Synthetic Strategy
-
Activation of Indole-3-carboxylic acid: Indole-3-carboxylic acid is first converted to an activated form, such as an acid chloride or a mixed anhydride.
-
Formation of the Acyl Azide: The activated carboxylic acid is then reacted with an azide source, typically sodium azide, to form indole-3-carbonyl azide.
-
Curtius Rearrangement: The acyl azide, upon heating, undergoes a rearrangement to form an isocyanate intermediate with the loss of nitrogen gas.
-
Trapping with tert-Butanol: The in situ generated isocyanate is then trapped with tert-butanol to yield the desired this compound.
Visualization of the Curtius Rearrangement Pathway
Caption: Synthetic pathway to this compound via the Curtius rearrangement.
Comparative Analysis
| Feature | Boc Protection of 3-Aminoindole | Curtius Rearrangement |
| Starting Material Availability | 3-Aminoindole can be unstable and may need to be freshly prepared. | Indole-3-carboxylic acid is a stable and commercially available starting material. |
| Number of Steps | Typically a one-step reaction. | A multi-step sequence. |
| Reagent Safety | Di-tert-butyl dicarbonate is relatively safe to handle. | Involves the use of azides, which can be explosive, and requires careful handling. |
| Reaction Conditions | Generally mild conditions (0 °C to room temperature). | Requires heating for the rearrangement step. |
| Byproducts | Tert-butanol and carbon dioxide. | Nitrogen gas. |
| Overall Yield | Generally high yields. | Can be variable depending on the efficiency of each step. |
Conclusion
The direct Boc protection of 3-aminoindole stands out as a more efficient and straightforward method for the synthesis of this compound. Its single-step nature, mild reaction conditions, and the use of relatively safe reagents make it the preferred route for most applications. However, the instability of the 3-aminoindole starting material is a key consideration.
The Curtius rearrangement offers a viable alternative, particularly when starting from the stable and readily available indole-3-carboxylic acid. While it involves multiple steps and the use of potentially hazardous reagents, it avoids the handling of unstable 3-aminoindole.
In both cases, rigorous spectral analysis using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is essential to confirm the identity and purity of the final product. The data presented in this guide provides a reliable benchmark for the validation of this compound synthesized by either route.
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The Strategic Application of tert-Butyl 1H-Indol-3-ylcarbamate in Modern Synthesis: A Comparative Guide
In the landscape of contemporary organic synthesis and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic introduction of functional groups onto this privileged heterocycle is paramount for modulating biological activity and tuning physicochemical properties. Among the diverse array of functionalized indole building blocks, tert-butyl 1H-indol-3-ylcarbamate has emerged as a versatile and valuable intermediate. This guide provides an in-depth technical analysis of its applications, offering a comparative perspective against alternative synthetic strategies, supported by experimental data and detailed protocols.
Introduction: The Significance of a Protected 3-Aminoindole
The 3-aminoindole moiety is a key pharmacophore found in numerous biologically active compounds. However, the free amine is highly susceptible to oxidation and can participate in unwanted side reactions. The tert-butyloxycarbonyl (Boc) protecting group in this compound offers a robust solution to these challenges. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, providing a reliable and versatile handle for synthetic transformations.[1] This strategic protection allows for the selective functionalization of other positions on the indole ring and the controlled unveiling of the 3-amino group at a later synthetic stage.
Comparative Analysis of Synthetic Precursors
The utility of this compound is best understood when compared with alternative approaches to accessing 3-functionalized indoles. Traditional methods like the Fischer, Reissert, or Leimgruber-Batcho indole syntheses allow for the construction of the indole core with various substituents.[2] However, these methods often require harsh conditions and may not be suitable for substrates with sensitive functional groups.
Direct C-H functionalization of the indole C3 position is another powerful strategy.[3][4][5] While elegant, these methods can sometimes lack regioselectivity, leading to mixtures of products, and may require expensive transition metal catalysts.[3]
Table 1: Comparison of Synthetic Strategies for 3-Functionalized Indoles
| Strategy | Advantages | Disadvantages |
| Classical Indole Synthesis (e.g., Fischer) | Well-established, readily available starting materials. | Harsh reaction conditions, limited functional group tolerance, potential for low yields.[6] |
| Direct C-H Functionalization | Atom-economical, avoids pre-functionalization. | Can lack regioselectivity, may require expensive catalysts, optimization can be challenging.[3][5] |
| Using this compound | Pre-installed, protected functional group at C3, high regioselectivity, mild deprotection conditions. | Requires initial synthesis of the building block. |
The primary advantage of using this compound lies in its role as a pre-functionalized, stable, and versatile building block that circumvents many of the challenges associated with other methods.
Applications in the Synthesis of Bioactive Molecules
The strategic use of this compound is exemplified in the synthesis of various bioactive compounds, including those with anti-inflammatory and anticancer properties.
Synthesis of Anti-inflammatory Agents
Derivatives of this compound have been utilized in the synthesis of potent anti-inflammatory agents. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamates were synthesized, with some compounds exhibiting anti-inflammatory activity comparable to the standard drug indomethacin.[7]
Experimental Protocols
General Procedure for N-Boc Deprotection
The removal of the Boc protecting group is a critical step in many synthetic sequences involving this compound. Several methods have been reported, with varying conditions and yields.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc deprotection.
-
Step 1: Dissolve the N-Boc protected indole (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Step 2: Add trifluoroacetic acid (TFA) (typically 10-50 equivalents) dropwise to the solution at 0 °C.
-
Step 3: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 4: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 5: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected indole.
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids like TFA, which can be beneficial for sensitive substrates. Yields of up to 90% have been reported for the deprotection of various N-Boc protected compounds.[8][9][10]
-
Step 1: Dissolve the N-Boc protected indole (1 equivalent) in methanol.
-
Step 2: Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Step 3: Stir the reaction for 1-4 hours, monitoring by TLC.[8][9][10]
-
Step 4: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected product.
Table 2: Comparison of N-Boc Deprotection Methods
| Reagent | Conditions | Yield | Reference |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to rt, 1-4 h | Generally high | [10] |
| Oxalyl Chloride/Methanol | Methanol, rt, 1-4 h | Up to 90% | [8][9][10] |
| Fluorinated Alcohols (TFE/HFIP) | Reflux or Microwave | Good to excellent | [11] |
| Water-mediated | 150 °C | Good | [12] |
Visualization of a Key Signaling Pathway
Derivatives of indole compounds, including those accessible from this compound, have been shown to modulate critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[13][14] Understanding this pathway is crucial for drug development professionals.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound stands out as a strategically important building block in modern organic synthesis. Its stability, coupled with the ease of deprotection of the Boc group, offers a reliable and versatile platform for the synthesis of complex, biologically active indole derivatives. When compared to classical indole syntheses and direct C-H functionalization methods, the use of this pre-functionalized intermediate provides significant advantages in terms of regioselectivity, functional group tolerance, and reaction conditions. For researchers and drug development professionals, a thorough understanding of the applications and comparative benefits of this compound is essential for the efficient and effective development of novel indole-based molecules.
References
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])
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Safety Operating Guide
Navigating the Disposal of tert-butyl 1H-indol-3-ylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-butyl 1H-indol-3-ylcarbamate (CAS No. 1199215-71-8).[1] As a Senior Application Scientist, my aim is to instill a deep sense of trust and provide value that transcends the product itself by grounding our procedures in scientific integrity and field-proven insights.
Part 1: Hazard Profile and Risk Assessment
Understanding the potential hazards is the bedrock of safe chemical handling. Based on analogous compounds, we can infer the following hazard profile for this compound:
-
Oral Toxicity: Carbamate derivatives can be harmful if swallowed.[5][6]
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[5][7][8]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5][8]
-
Hazardous Decomposition: Upon combustion, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[9]
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect against splashes and airborne dust particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] | To prevent skin contact and potential irritation or absorption. Gloves should be inspected before use and disposed of properly after handling the compound.[7] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated and engineering controls (fume hood) are not sufficient.[3] | To prevent inhalation of potentially irritating dust particles. All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[2] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Prevent the spread of the solid material.
-
Absorb and Collect: For small spills, gently sweep up the solid material, avoiding dust generation.[9] Use non-sparking tools.[10] Place the collected material into a clearly labeled, sealable container for hazardous waste.[9][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your EHS department of the spill and the cleanup procedure followed.
Part 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste .[11] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][11]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant waste disposal.
-
Waste Stream: Classify this compound waste as non-halogenated organic solid waste .[2]
-
Container: Collect all waste, including the pure compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, chemically compatible, and sealable hazardous waste container.[2][3][11]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[4]
Step 2: Storage of Hazardous Waste
-
Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[11]
-
Incompatibilities: Keep the waste container away from strong acids, bases, and oxidizing agents to prevent potentially dangerous reactions.[10][11] Carbamates are incompatible with strong acids and bases.[10]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for a pickup.[11]
-
Documentation: Maintain meticulous records of the amount of waste generated and the date of disposal, as this is often a regulatory requirement.[11]
Chemical Neutralization (For Informational Purposes Only)
While chemical neutralization can render some compounds less hazardous, it is not recommended for this compound in a standard laboratory setting without specific EHS approval and a validated protocol. The Boc protecting group is acid-labile, and its cleavage can produce tert-butyl cations, which may lead to unintended side reactions.[12][13] Alkaline hydrolysis of the carbamate is a potential neutralization method but can be a complex process.[6] Given the lack of specific data for this compound, the safest and most compliant disposal method is through a licensed hazardous waste facility.
Part 4: Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility and excellence in your laboratory.
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- Material Safety Data Sheet - tert-Butyl carbam
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- 54503-12-7|tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)
- (R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)
- Tert-butyl 3-formyl-1H-indol-4-ylcarbam
- Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Labor
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A Senior Application Scientist's Guide to Handling tert-butyl 1H-indol-3-ylcarbamate: Personal Protective Equipment and Safe Handling
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of tert-butyl 1H-indol-3-ylcarbamate. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is synthesized from data on structurally similar compounds, including tert-butyl carbamate and various indole derivatives. A thorough, site-specific risk assessment must be conducted before commencing any work with this chemical.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is comprised of an indole nucleus and a tert-butyl carbamate protecting group. To establish a robust safety protocol, we must consider the potential hazards associated with both moieties.
-
Indole Derivatives: Indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage and skin irritation.[1][2] Some may also cause respiratory irritation.[1][3]
-
Carbamates: Carbamate compounds can cause skin and serious eye irritation.[4] Some are harmful if swallowed, and dusts may cause respiratory tract irritation.[4][5]
Given this profile, it is prudent to handle this compound as a compound that is potentially irritating to the eyes, skin, and respiratory system, and may be harmful if ingested or absorbed through the skin. The primary objective of our PPE and handling protocols is to prevent these routes of exposure.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards.[6][7] A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne solid particulates and splashes, preventing potential serious eye irritation or damage.[8] |
| Skin Protection | Gloves: Chemical-resistant, unlined nitrile, neoprene, or butyl rubber gloves. Inspect for tears or holes before each use.[8] Lab Coat: A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or splash-prone procedures. | Carbamates and indole derivatives can be absorbed through the skin or cause irritation.[1][8] This barrier minimizes direct contact. |
| Respiratory Protection | Not typically required under conditions of adequate engineering controls (e.g., a certified chemical fume hood). If dusts or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is mandatory.[4][6] | Prevents the inhalation of airborne particles, which may cause respiratory irritation.[4] Engineering controls are the preferred method of exposure mitigation.[8] |
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Protocol
-
Preparation: Before handling, ensure all safety protocols are understood. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Confirm that an eyewash station and safety shower are readily accessible.[6]
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Handling the Compound:
-
Avoid contact with eyes, skin, and clothing.[6]
-
Minimize dust generation and accumulation. Use techniques like gentle scooping rather than pouring, and work on a disposable mat to contain any minor spills.
-
For weighing, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Clean and decontaminate all work surfaces.
-
Remove contaminated PPE carefully to avoid cross-contamination and dispose of it as hazardous waste. Contaminated reusable clothing should be washed before reuse.[8]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, hazardous waste container. Adhere to your institution's guidelines for segregating halogenated and non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[4]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4] Do not pour down the drain or discard in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[7] Clean the spill area with a suitable solvent and then wash with soap and water. For larger spills, evacuate the area and contact your institution's EHS department.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- ChemBK. (2024). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate.
- BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
- PubChem. tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate.
- ChemBK. (2024). (R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate.
- PubChem. tert-Butyl ((1H-indol-3-yl)methyl)carbamate.
- PubChem. Tert-butyl 3-formyl-1H-indol-4-ylcarbamate.
- Sigma-Aldrich. tert-Butyl 3-formyl-1H-indol-4-ylcarbamate.
- Neogen. (2024). Kovac's Indole Reagent, Safety Data Sheet.
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- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- CDH Fine Chemical. KOVAC'S INDOLE REAGENT MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025). tert-Butyl nitrite SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
